Product packaging for Furamizole(Cat. No.:CAS No. 17505-25-8)

Furamizole

Cat. No.: B100990
CAS No.: 17505-25-8
M. Wt: 288.22 g/mol
InChI Key: YOWVEYCZVUOQAB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furamizole is a member of furans and a C-nitro compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N4O5 B100990 Furamizole CAS No. 17505-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17505-25-8

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+

InChI Key

YOWVEYCZVUOQAB-SOFGYWHQSA-N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Synonyms

FURAMIZOLE

Origin of Product

United States

Foundational & Exploratory

Furamizole: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Furamizole (CAS No: 17505-25-8) is a nitrofuran-class antibacterial agent belonging to the 1,3,4-oxadiazole family of heterocyclic compounds.[1][2][3][4] Its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria makes it a compound of significant interest.[1] The mechanism of action is multifactorial, primarily involving the intracellular reduction of its nitrofuryl moiety to generate reactive intermediates that induce widespread macromolecular damage. This guide provides a detailed examination of the molecular mechanisms, relevant quantitative data from analogous compounds, and standardized experimental protocols for investigating its bioactivity.

Chemical and Structural Properties

This compound, chemically named 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, possesses a unique structure that is central to its biological function.[2] The key pharmacophoric elements are the 1,3,4-oxadiazole ring and the 5-nitrofuran group.[3][5]

  • 1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is electron-deficient and metabolically stable.[5] Its planarity is thought to facilitate π-π stacking interactions with biological targets, while the "toxophoric –N=C–O–" linkage within the ring can react with cellular nucleophiles.[1][5]

  • 5-Nitrofuryl Moiety: This group is critical for the primary antibacterial mechanism. It acts as a prodrug element, requiring intracellular bioactivation to exert its cytotoxic effects.[5]

Core Mechanism of Action

The antibacterial efficacy of this compound is not attributed to a single target but to a cascade of events initiated by the reduction of its nitro group within the bacterial cell. This leads to the generation of highly reactive species that cause widespread, non-specific damage to cellular macromolecules.

Intracellular Bioactivation by Nitroreductases

The cornerstone of this compound's mechanism is its selective activation within the microbial environment.[5] Bacterial cells possess flavin-containing nitroreductase enzymes (such as NfsA and NfsB) that are largely absent in mammalian cells. These enzymes catalyze the reduction of the 5-nitro group on the furan ring.[1][5] This process generates a series of short-lived, highly reactive intermediates, including nitro anion radicals and hydroxylamines.[5]

Primary Molecular Targets and Effects

Once activated, the reactive intermediates of this compound attack multiple cellular targets simultaneously:

  • DNA Damage: The electrophilic intermediates can directly alkylate bacterial DNA, leading to strand breaks, cross-linking, and other lesions that inhibit DNA replication and repair processes, ultimately triggering cell death.[1][5]

  • Enzyme Inhibition:

    • DNA Gyrase and Topoisomerases: Like many antibacterial agents, the 1,3,4-oxadiazole scaffold has been suggested to interact with essential enzymes like DNA gyrase, which is vital for relieving topological stress during DNA replication.[1]

    • Metabolic Enzymes: The reactive species can inhibit key metabolic enzymes, such as those involved in the citric acid cycle and acetyl-CoA carboxylase, disrupting cellular energy production and biosynthetic pathways.[5]

  • Ribosomal Damage and Protein Synthesis Inhibition: The reactive intermediates can also damage ribosomal components, leading to an arrest of protein synthesis.

  • Reaction with Nucleophilic Centers: The inherent reactivity of the 1,3,4-oxadiazole ring allows it to form covalent adducts with various nucleophilic groups found in proteins (e.g., cysteine and histidine residues), RNA, and DNA, further contributing to cellular dysfunction.[1]

The multi-targeted nature of this compound's action is a significant advantage, as it may lower the frequency of bacterial resistance development compared to single-target antibiotics.

Furamizole_MOA cluster_cell Bacterial Cell Furamizole_activated Reactive Intermediates (Nitro Anion Radicals, etc.) DNA Bacterial DNA Furamizole_activated->DNA Attacks Enzymes Metabolic Enzymes & DNA Gyrase Furamizole_activated->Enzymes Attacks Ribosomes Ribosomes Furamizole_activated->Ribosomes Attacks Nitroreductase Bacterial Nitroreductases (NfsA, NfsB) Nitroreductase->Furamizole_activated Reduction DNA_Damage DNA Alkylation, Strand Breaks DNA->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Protein_Inhibition->Cell_Death Furamizole_ext This compound (Prodrug) Furamizole_ext->Nitroreductase Enters Cell

Fig. 1: Proposed Mechanism of Action of this compound.

Quantitative Data

While specific, experimentally-derived binding affinities and inhibition constants for this compound are not widely published, data from structurally related 1,3,4-oxadiazole analogues provide valuable context for the potency of this chemical class.

Table 1: Illustrative Bioactivity of this compound Analogues

Compound Class/Analogue Target/Organism Assay Type Measured Value Reference
This compound Analogue Nitroreductase (NfsA) from Staphylococcus aureus Molecular Docking (Predicted) Binding Affinity: -8.5 kcal/mol [1]
This compound Analogue Nitroreductase (NfsA) from Escherichia coli Molecular Docking (Predicted) Binding Affinity: -7.2 kcal/mol [1]
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate Staphylococcus aureus Minimum Inhibitory Conc. (MIC) 3.6 µM [6]
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate Staphylococcus aureus Minimum Bactericidal Conc. (MBC) 7.2 µM [6]
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate Methicillin-resistant S. aureus (MRSA) Minimum Inhibitory Conc. (MIC) 7.2 µM [6]
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate Vancomycin-resistant Enterococcus (VRE) Minimum Inhibitory Conc. (MIC) 14.4 µM [6]

Note: The molecular docking data is illustrative and based on predictions for a close structural analogue of this compound.[1]

Key Experimental Protocols

The following section outlines generalized methodologies for characterizing the antibacterial mechanism of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: a. Culture bacteria (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. b. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using broth to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. Determine the MIC by visual inspection: the lowest concentration of this compound at which no visible turbidity (growth) is observed.

Protocol: Molecular Docking of this compound with Bacterial Targets

This in silico protocol predicts the binding mode and affinity of this compound to a putative protein target, such as DNA gyrase or nitroreductase.

  • Preparation of Ligand and Receptor: a. Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. b. Generate a 3D conformer of this compound and perform energy minimization.

  • Grid Generation: a. Define the binding site (active site) on the target protein. b. Generate a grid box that encompasses this defined active site.

  • Docking Simulation: a. Use docking software (e.g., AutoDock Vina) to dock the this compound ligand into the receptor's grid box. b. The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.

  • Analysis of Results: a. Analyze the resulting docked poses. The pose with the lowest binding energy (affinity) is considered the most likely binding mode. b. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Experimental_Workflow cluster_invitro In Vitro / In Vivo Analysis cluster_insilico In Silico Analysis cluster_mechanistic Mechanistic Assays MIC MIC / MBC Determination Time_Kill Time-Kill Assays MIC->Time_Kill DNA_Assay DNA Damage Assay (e.g., Comet Assay) MIC->DNA_Assay Resistance Resistance Frequency Studies Time_Kill->Resistance Docking Molecular Docking (e.g., DNA Gyrase, Nitroreductase) SAR Structure-Activity Relationship (SAR) Docking->SAR Enzyme_Assay Enzyme Inhibition Assays (e.g., Gyrase Supercoiling) Docking->Enzyme_Assay DNA_Assay->Enzyme_Assay Metabolomics Metabolomic Profiling Enzyme_Assay->Metabolomics Start Compound of Interest (this compound) Start->MIC Start->Docking

Fig. 2: General workflow for investigating this compound's mechanism.

Conclusion

This compound is a potent antibacterial agent whose efficacy stems from its intracellular activation by bacterial nitroreductases into reactive, cytotoxic species. This leads to a multi-pronged assault on critical cellular macromolecules, most notably DNA, as well as essential metabolic and replicative enzymes. This mechanism, which relies on microbial-specific enzymes for activation, provides a degree of selective toxicity and may reduce the likelihood of resistance development. Further research should focus on obtaining precise quantitative data for this compound's interaction with its various targets to fully elucidate its pharmacological profile.

References

The Synthesis and Characterization of Furamizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamizole, scientifically known as 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial properties. This compound itself is recognized as a nitrofuran derivative with strong antibacterial activity.[2] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueSource
IUPAC Name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine[1]
Molecular Formula C₁₂H₈N₄O₅[1]
Molecular Weight 288.22 g/mol [1]
CAS Number 17505-25-8
Appearance Predicted: Yellow to brown solid
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Proposed Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry principles for the formation of 2-amino-1,3,4-oxadiazoles and related vinyl-substituted furans. The proposed synthesis is a three-step process, as outlined below.

Experimental Protocols

Step 1: Synthesis of 3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one (Intermediate A)

This initial step involves a Claisen-Schmidt condensation reaction between 2-acetylfuran and 5-nitro-2-furaldehyde to form the α,β-unsaturated ketone core of this compound.

  • Materials: 2-acetylfuran, 5-nitro-2-furaldehyde, sodium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve 2-acetylfuran (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirred solution at room temperature.

    • Add 5-nitro-2-furaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Intermediate A.

Step 2: Synthesis of 2-(3-(Furan-2-yl)-1-(5-nitrofuran-2-yl)allylidene)hydrazine-1-carboxamide (Intermediate B)

Intermediate A is then reacted with semicarbazide hydrochloride to form the corresponding semicarbazone.

  • Materials: Intermediate A, semicarbazide hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

    • Add the semicarbazide solution to the solution of Intermediate A.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Filter the resulting solid, wash with cold ethanol, and dry to yield Intermediate B.

Step 3: Oxidative Cyclization to this compound

The final step involves the oxidative cyclization of the semicarbazone (Intermediate B) to form the 2-amino-1,3,4-oxadiazole ring of this compound. A common reagent for this transformation is ferric chloride.

  • Materials: Intermediate B, ferric chloride (FeCl₃), ethanol.

  • Procedure:

    • Suspend Intermediate B (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of ferric chloride (2.5 eq) in ethanol dropwise to the suspension with vigorous stirring.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the mixture and pour it into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

G A 2-Acetylfuran + 5-Nitro-2-furaldehyde B Intermediate A (α,β-Unsaturated Ketone) A->B  Claisen-Schmidt  Condensation  (NaOH, Ethanol)   D Intermediate B (Semicarbazone) B->D  Condensation  (NaOAc, Ethanol)   C Semicarbazide HCl C->D E This compound D->E  Oxidative  Cyclization  (FeCl₃, Ethanol)  

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the furan and vinyl protons in the aromatic region (δ 6.0-8.0 ppm). A broad singlet for the -NH₂ protons. The coupling constants of the vinyl protons would confirm the (E)-stereochemistry.
¹³C NMR Resonances for the carbon atoms of the two furan rings, the vinyl group, and the 1,3,4-oxadiazole ring. The C=N and C-NH₂ carbons of the oxadiazole ring would appear at characteristic downfield shifts.
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), C-O-C stretching of the furan rings, and strong bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (288.22 g/mol ). Fragmentation patterns would likely show the loss of the nitro group and cleavage of the vinyl linkage.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from its 1,3,4-oxadiazole core and the presence of the nitro-substituted furan ring. Like other nitrofuran antibiotics, a key aspect of its mechanism is thought to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive cytotoxic intermediates. These intermediates can then damage cellular macromolecules, including DNA.

A primary target for many antibacterial agents is DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair. The inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The planar structure of the this compound molecule may facilitate its intercalation into the DNA strands or binding to the DNA-gyrase complex, thereby inhibiting the enzyme's function.

G cluster_cell Bacterial Cell Furamizole_in This compound Nitroreductase Nitroreductase Furamizole_in->Nitroreductase Reduction DNA_Gyrase DNA Gyrase Furamizole_in->DNA_Gyrase Inhibition Reactive_Intermediates Reactive Nitro Intermediates Nitroreductase->Reactive_Intermediates DNA_damage DNA Damage Reactive_Intermediates->DNA_damage Cell_Death Cell Death DNA_damage->Cell_Death DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Essential for DNA_Replication->Cell_Death

Caption: Proposed antimicrobial signaling pathway of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. This guide has provided a proposed synthetic route, predicted characterization data, and a plausible mechanism of action to facilitate further research and development in this area. The detailed protocols and structured data presentation aim to provide a solid foundation for scientists working on the synthesis and evaluation of this compound and its analogues. Further experimental validation of the proposed synthesis and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Furamizole

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, which is recognized for its significant antibacterial activity.[1] The structure incorporates a nitrofuran moiety, which is critical to its biological function.

Chemical Identifiers

  • IUPAC Name: 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine[2]

  • CAS Number: 17505-25-8[2]

  • Synonyms: NF 161, 2-Amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)vinyl]-1,3,4-oxadiazole[2]

The core of this compound is a 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms.[3] This scaffold provides thermal stability and metabolic resistance.[3] The key substituents responsible for its bioactivity are the amine group (-NH2) at position 2, which enhances solubility, and the 5-nitrofuran-2-yl group, which is the active pharmacophore.[3]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₈N₄O₅[2]
Molecular Weight 288.22 g/mol [2]
Melting Point 224-225 °C[4]
Boiling Point 487 °C[4]
Density 1.532 g/cm³[4]
XLogP3 2.78820[4]
Hydrogen Bond Donor Count 1[2]
Polar Surface Area (PSA) 137.77 Ų[4]
SMILES C1=COC(=C1)/C(=C\C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N[2]
InChI Key YOWVEYCZVUOQAB-SOFGYWHQSA-N[2]

Mechanism of Action

The potent antibacterial activity of this compound is primarily attributed to its 5-nitrofuryl moiety.[3] The mechanism is initiated by the enzymatic reduction of the nitro group within bacterial cells.

Bacterial nitroreductases (NfsA) activate the nitrofuran prodrug by reducing the nitro group (-NO₂) to highly reactive intermediates, such as nitro anion radicals.[3][5] These cytotoxic species are non-specific and can interact with multiple cellular targets.[5] The primary modes of action include:

  • DNA Damage: The reactive intermediates can directly alkylate and damage bacterial DNA, inhibiting replication and leading to cell death.[3]

  • Enzyme Inhibition: These intermediates can inhibit critical enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and enzymes of the citric acid cycle.[3]

  • Disruption of Cellular Processes: The reactive species can interact with various cellular nucleophiles, including proteins and RNA, disrupting their function and contributing to the broad-spectrum antimicrobial effect.[5]

The following diagram illustrates the proposed activation pathway of this compound.

Furamizole_Mechanism

Caption: Proposed mechanism of action for this compound in bacterial cells.

Quantitative Pharmacological Data (Analogues)

While specific MIC or IC50 values for this compound are not widely published, data from structurally similar 1,3,4-oxadiazole derivatives provide insight into its potential efficacy. The following tables present illustrative data from close analogues.

Table 3.1: Molecular Docking Results for a this compound Analogue Docking studies predict the binding affinity of a ligand to a protein target. A more negative binding affinity (kcal/mol) suggests a stronger interaction.

Target ProteinBacterial SpeciesPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Reference
Nitroreductase (NfsA)Staphylococcus aureus-8.5Ser41, Arg203, Tyr68[5]
Nitroreductase (NfsA)Escherichia coli-7.2Gln101, Asn71, Phe124[5]

Table 3.2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Analogues

Analogue / DerivativeTarget Organism(s)Activity MetricValue(s)Reference
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetateMRSA and VRE strainsMIC / MBC7.2 / 14.4 µM (MRSA)[6]
Various oxadiazole derivativesMultidrug-resistant M. tuberculosisMIC0.4 - 50 µg/mL[5]
An isoxazole-linked 1,3,4-oxadiazoleStaphylococcus aureusMICNot specified, but effective[5]

Experimental Protocols

The synthesis of this compound and its evaluation rely on established methodologies for 1,3,4-oxadiazole chemistry and antimicrobial testing.

Synthesis of 1,3,4-Oxadiazole Core Structure

Several methods can be employed for the synthesis of the 1,3,4-oxadiazole ring, a key structural component of this compound.

Protocol 4.1.1: Classical Synthesis via Cyclodehydration This widely used method involves the intramolecular cyclization of N,N'-diacylhydrazines.

  • Intermediate Formation: React an appropriate acid hydrazide with an acid chloride or carboxylic acid to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: Treat the intermediate with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]

  • Heating: Heat the reaction mixture, typically at 100-120°C, for several hours to facilitate ring closure and the elimination of water.[3]

  • Purification: After cooling, neutralize the mixture and extract the product. Purify using standard techniques like recrystallization or column chromatography.

Protocol 4.1.2: Microwave-Assisted Synthesis This modern approach offers significantly reduced reaction times and often higher yields.

  • Reactant Mixture: Combine the acid hydrazide and the coupling partner (e.g., an N-protected amino acid) in a suitable vessel with a catalyst like phosphorus oxychloride.[3]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 80-100°C for 10-30 minutes.[3]

  • Work-up: Cool the reaction mixture and process it through extraction and washing.

  • Purification: Purify the final compound via recrystallization from an appropriate solvent (e.g., ethanol).

The following diagram outlines a general workflow for the synthesis and evaluation of a this compound-like compound.

Synthesis_Workflow Start Starting Materials (Acid Hydrazide + Carboxylic Acid) Synthesis Synthesis of 1,3,4-Oxadiazole Derivative Start->Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening In Vitro Antimicrobial Screening Characterization->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Data Data Analysis MIC->Data Conclusion Identify Lead Compound Data->Conclusion

Caption: General workflow for synthesis and antimicrobial evaluation.

In Vitro Antimicrobial Efficacy Testing

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Results can be confirmed by measuring absorbance with a microplate reader.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogues is highly dependent on its structural features.

  • Oxadiazole C5 Substituent: The (E)-1-(furan-2-yl)ethenyl group at the C5 position increases the molecule's lipophilicity, which is believed to improve its permeability across bacterial cell membranes.[3]

  • Nitro Group Position: The placement of the nitro group at position 5 of the furan ring is crucial for maximizing its electronic effects and, consequently, its redox potential, which is essential for activation by nitroreductases.[3]

  • Amine Group at C2: The -NH₂ group on the oxadiazole ring contributes to the molecule's solubility through hydrogen bonding and acts as a hydrogen donor for binding to biological targets.[3]

This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and development. The provided data and protocols can serve as a starting point for further investigation into this promising class of antibacterial agents.

References

Furamizole: A Technical Deep Dive into its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamizole (CAS 17505-25-8) is a synthetic chemotherapeutic agent belonging to the nitrofuran class of antibiotics. Characterized by a molecular structure that incorporates both a 5-nitrofuran moiety and a 1,3,4-oxadiazole ring, this compound exhibits potent antibacterial activity. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, and antimicrobial properties. The document includes a compilation of available quantitative data, detailed experimental protocols for its synthesis, and visualizations of its mechanistic pathways and manufacturing workflow to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction and Historical Context

The development of this compound is rooted in the broader history of nitrofuran antibiotics, which were first introduced in the 1940s and 1950s. These synthetic compounds were among the early antimicrobial agents developed to combat bacterial infections. The defining feature of this class is a furan ring substituted with a nitro group, a moiety crucial for their biological activity.

The first documented synthesis of 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole, the compound later identified as this compound, appears in a 1968 publication by Japanese researcher Ichiro Hirao. This seminal work laid the foundation for subsequent investigations into its antimicrobial properties and potential therapeutic applications, particularly in veterinary medicine.

Chemical Properties and Synthesis

This compound, with the IUPAC name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, has a molecular formula of C12H8N4O5 and a molecular weight of 288.22 g/mol . The core of its structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle that is a common pharmacophore in medicinal chemistry due to its diverse biological activities.

General Synthesis of the 1,3,4-Oxadiazole Core

The synthesis of the 1,3,4-oxadiazole ring, the central scaffold of this compound, can be achieved through several established methods. These approaches provide a versatile platform for the creation of a wide array of substituted oxadiazole derivatives.

Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Ring Formation

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Classical Cyclodehydration N,N'-diacylhydrazinesDehydrating agents (e.g., POCl3, H2SO4)Well-established, versatileHarsh reaction conditions, use of toxic reagents
Oxidative Cyclization N-acylhydrazonesOxidizing agents (e.g., KMnO4, Br2)Good yields, applicable to various substratesPotential for over-oxidation, requires careful control
Microwave-Assisted Synthesis Acid hydrazides, N-protected amino acidsMicrowave irradiation (80-100°C, 10-30 min)Rapid reaction times, high yields (85-99%), energy efficientRequires specialized equipment
Ultrasound-Mediated Synthesis Acid hydrazides, carbon disulfideUltrasonic irradiation (room temp. to 80°C, 15-60 min)Shorter reaction times, high yields (78-93%), milder conditionsScalability can be a challenge
Flow Chemistry Synthesis AcylhydrazidesHeated packed-bed reactor, solid base (K2CO3), iodineScalable, efficient, improved safety, integrated purificationHigher initial setup cost
Experimental Protocol: A Representative Synthesis of a 2-Amino-1,3,4-Oxadiazole Derivative

The following protocol outlines a general method for the synthesis of a 2-amino-5-substituted-1,3,4-oxadiazole, which is analogous to the core structure of this compound. This method is based on the iodine-mediated cyclization of a semicarbazone precursor.

Materials:

  • Appropriate aldehyde or ketone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Iodine

  • Sodium thiosulfate

  • Dimethylformamide (DMF)

Procedure:

  • Semicarbazone Formation:

    • Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

    • Add an ethanolic solution of the starting aldehyde or ketone to the semicarbazide solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • The resulting precipitate (semicarbazone) is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization:

    • Suspend the dried semicarbazone in DMF.

    • Add a stoichiometric amount of iodine to the suspension.

    • Heat the reaction mixture at 80-90°C for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated solid (the 2-amino-1,3,4-oxadiazole derivative) is filtered, washed thoroughly with water, and dried.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Synthesis Workflow Diagram

G cluster_0 Semicarbazone Formation cluster_1 Oxidative Cyclization cluster_2 Purification A Aldehyde/Ketone C Reaction in Ethanol/Water A->C B Semicarbazide HCl + NaOAc B->C D Semicarbazone (Precipitate) C->D E Semicarbazone in DMF D->E F Add Iodine (I2) E->F G Heat (80-90°C) F->G H Crude Product G->H I Quench with Na2S2O3 H->I J Filter and Wash I->J K Recrystallization J->K L Pure 2-Amino-1,3,4-Oxadiazole K->L

Caption: A generalized workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Mechanism of Action

The antibacterial efficacy of this compound is attributed to a dual mechanism of action, leveraging the distinct properties of its nitrofuran and 1,3,4-oxadiazole components.

Role of the Nitrofuryl Moiety

This compound functions as a prodrug. The 5-nitrofuran group is critical for its bioactivity. Inside the bacterial cell, the nitro group undergoes enzymatic reduction by bacterial nitroreductases (such as NfsA and NfsB in E. coli). This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are cytotoxic and exert their antibacterial effect through multiple pathways:

  • DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to mutations and inhibition of DNA replication.

  • Inhibition of Ribosomal Proteins: These intermediates can non-specifically bind to ribosomal proteins, thereby inhibiting protein synthesis.

  • Disruption of Metabolic Pathways: The reactive species can interfere with essential metabolic processes, including the citric acid cycle.

Contribution of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle that contributes to the overall pharmacological profile of this compound. Its planar structure facilitates intercalation into biological macromolecules. The "toxophoric –N=C–O–" linkage within the ring is believed to react with nucleophilic centers within the bacterial cell, such as those found in proteins and nucleic acids, further disrupting their function.

Signaling Pathway of Antibacterial Action

G cluster_0 Bacterial Cell cluster_1 Cellular Targets cluster_2 Cellular Effects This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) This compound->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductases->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes DNADamage DNA Damage DNA->DNADamage ProteinInhibition Protein Synthesis Inhibition Ribosomes->ProteinInhibition MetabolicDisruption Metabolic Disruption MetabolicEnzymes->MetabolicDisruption BacterialDeath Bacterial Cell Death DNADamage->BacterialDeath ProteinInhibition->BacterialDeath MetabolicDisruption->BacterialDeath

Caption: The proposed mechanism of antibacterial action for this compound.

Antimicrobial Activity

Table 2: Representative Antibacterial Spectrum of Nitrofuran-Oxadiazole Derivatives

Bacterial SpeciesTypeTypical MIC Range (µg/mL) for Analogous Compounds
Staphylococcus aureusGram-positive4 - 16
Streptococcus pyogenesGram-positiveData not consistently available
Escherichia coliGram-negativeData indicates susceptibility
Salmonella schottmuelleriGram-negativeData indicates susceptibility
Shigella flexneriGram-negativeData indicates susceptibility
Klebsiella pneumoniaeGram-negativeData indicates susceptibility

Note: This table is illustrative and based on the activity of structurally related compounds. Specific MIC values for this compound may vary.

Conclusion and Future Perspectives

This compound represents a noteworthy example of a synthetic antimicrobial agent derived from the well-established nitrofuran class. Its history, dating back to its synthesis in 1968, highlights the enduring utility of this chemical scaffold. The dual mechanism of action, targeting multiple essential cellular processes in bacteria, likely contributes to a lower propensity for the development of resistance.

While this compound has found a niche in veterinary applications, the resurgence of interest in older antibiotic classes for combating multidrug-resistant pathogens may warrant a re-evaluation of its potential in human medicine. Further research to fully characterize its spectrum of activity using modern microbiological techniques, along with pharmacokinetics and safety profiling, would be necessary to explore its contemporary therapeutic value. The synthetic versatility of the 1,3,4-oxadiazole core also presents opportunities for the development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

Furamizole and the 1,3,4-Oxadiazole Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-oxadiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. This five-membered ring system, containing one oxygen and two nitrogen atoms, is a key structural motif in a range of clinically significant compounds. Furamizole, a nitrofuran-containing 1,3,4-oxadiazole, exemplifies the therapeutic potential of this class, exhibiting potent antibacterial activity. This technical guide provides an in-depth overview of this compound and the broader class of 1,3,4-oxadiazole compounds for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action, and pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold

The 1,3,4-oxadiazole ring is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its presence in numerous bioactive molecules.[1][2] It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The electron-deficient nature of the oxadiazole ring allows for various intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to its binding affinity with diverse biological targets.[4]

Several marketed drugs incorporate the 1,3,4-oxadiazole moiety, highlighting its therapeutic versatility. These include the antiretroviral agent Raltegravir, the anticancer drug Zibotentan, the antihypertensive Nesapidil, and the antibacterial this compound.[2][5] The broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives encompasses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2][6]

This compound: A Case Study in Antibacterial Activity

This compound, chemically named 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a potent antibacterial agent.[7] Its activity is largely attributed to the presence of the 5-nitrofuran group.[2]

Mechanism of Action

The antibacterial mechanism of this compound, like other nitrofurans, involves the reductive activation of its nitro group by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, and ultimately reactive oxygen species (ROS). These reactive species are non-specific in their targets and can cause widespread cellular damage, primarily through the following pathways:

  • DNA Damage: The reactive intermediates can directly interact with bacterial DNA, causing strand breaks and inhibiting DNA replication and repair mechanisms.[8][9] This disruption of genetic integrity is a primary contributor to the bactericidal effect.

  • Enzyme Inhibition: The generated reactive species can also target and inactivate critical bacterial enzymes, including those involved in cellular respiration and metabolism, further disrupting cellular function.[8]

  • Ribosomal Interference: There is evidence to suggest that nitrofurans can also interfere with ribosomal function, thereby inhibiting protein synthesis.

Furamizole_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Reduction ReactiveIntermediates Reactive Nitro Intermediates & ROS Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Attacks Enzymes Cellular Enzymes ReactiveIntermediates->Enzymes Attacks Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Attacks DNADamage DNA Strand Breaks, Inhibition of Replication DNA->DNADamage EnzymeInactivation Enzyme Inactivation, Metabolic Disruption Enzymes->EnzymeInactivation ProteinInhibition Inhibition of Protein Synthesis Ribosomes->ProteinInhibition CellDeath Bacterial Cell Death DNADamage->CellDeath EnzymeInactivation->CellDeath ProteinInhibition->CellDeath

This compound's mechanism of action.

Quantitative Biological Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro biological activities of various 1,3,4-oxadiazole derivatives from published literature.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration, MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Norfloxacin derivative 4aS. aureus1-2[10]
Norfloxacin derivative 4aMRSA1-30.25-1[10]
Naphthofuran derivative 14a, 14bP. aeruginosa0.2[10]
Naphthofuran derivative 14a, 14bB. subtilis0.2[10]
OZE-IS. aureus (7 strains)4-16[11]
OZE-IIS. aureus (7 strains)4-16[11]
OZE-IIIS. aureus (7 strains)8-32[11]
Benzothiazole derivative 14Gram-positive strains6.25[12]
Benzothiazole derivative 5, 14, 17E. faecalis12.5[12]
PradofloxacinM. haemolytica (MIC90)≤0.016[13]
PradofloxacinP. multocida (MIC90)≤0.016[13]

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Acetamidophenoxy derivative 4hA549 (Lung)<0.14[1][14]
Acetamidophenoxy derivative 4iA549 (Lung)1.59[1][14]
Acetamidophenoxy derivative 4lA549 (Lung)1.80[1][14]
AMK OX-8A549 (Lung)25.04[15]
AMK OX-9A549 (Lung)20.73[15]
AMK OX-10HeLa (Cervical)5.34[15]
Quinoline conjugate 8HepG2 (Liver)1.2[16]
Quinoline conjugate 9HepG2 (Liver)0.8[16]
Oxadiazole hybrid 33MCF-7 (Breast)0.34[16]
Thioether derivative 37HepG2 (Liver)0.7[16]
Diphenylamine derivative 7-9HT29 (Colon)1.3-2.0[17]
Indoline-2,3-dione derivative 10HT-29 (Colon)0.78[17]
Indoline-2,3-dione derivative 10HepG2 (Liver)0.26[17]

Experimental Protocols

This section provides representative methodologies for the synthesis of 1,3,4-oxadiazole derivatives, based on common procedures found in the literature.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Acid Hydrazides

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.

Step 1: Synthesis of N,N'-Diacylhydrazine

  • To a solution of an appropriate acid hydrazide (1 mmol) in a suitable solvent (e.g., pyridine, DMF), add an equimolar amount of an acid chloride (1 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • To the N,N'-diacylhydrazine (1 mmol), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 mL) or thionyl chloride (SOCl₂).

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture carefully onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[18]

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole-2(3H)-thiones

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.

  • In a microwave-safe vessel, combine the appropriate acid hydrazide (1 mmol), carbon disulfide (CS₂, 2 mmol), and potassium hydroxide (1.5 mmol) in ethanol (10 mL).

  • Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-120 °C) for 10-20 minutes.

  • After cooling, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent.[19]

Synthesis_Workflow Start Starting Materials (Acid Hydrazide, etc.) Reaction Chemical Synthesis (e.g., Cyclodehydration) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BioAssay Biological Evaluation (MIC, IC50) Characterization->BioAssay DataAnalysis Data Analysis & SAR BioAssay->DataAnalysis Lead Lead Compound DataAnalysis->Lead

General experimental workflow.

Drug Discovery and Development Workflow

The development of novel 1,3,4-oxadiazole-based therapeutics follows a structured workflow common in drug discovery.

Drug_Discovery_Workflow Target Target Identification & Validation Hit Hit Identification (HTS, Fragment Screening) Target->Hit LeadGen Hit-to-Lead (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Preclinical Preclinical Development (In vivo studies) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug discovery workflow.

1. Target Identification and Validation: The process begins with identifying a biological target (e.g., a bacterial enzyme, a cancer-related protein) that is crucial for the disease process.

2. Hit Identification: High-throughput screening (HTS) of compound libraries or fragment-based screening is employed to identify initial "hits" – molecules that show activity against the target.

3. Hit-to-Lead: The initial hits are then chemically modified to improve their potency and selectivity. This stage involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications affect biological activity.

4. Lead Optimization: The most promising "lead" compounds undergo further optimization to improve their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce potential toxicity. In silico ADME predictions can be valuable at this stage. For instance, for a series of 1,3,4-oxadiazole derivatives, properties like lipophilicity (log P), molecular weight, and topological polar surface area (TPSA) were predicted to assess their drug-likeness according to Lipinski's rule of five.[4][12]

5. Preclinical Development: The optimized lead compound is then subjected to extensive in vivo testing in animal models to evaluate its efficacy and safety before it can be considered for human trials.

6. Clinical Trials: The final stage involves testing the drug candidate in humans through a series of phased clinical trials to establish its safety and efficacy.

Conclusion

This compound and the broader class of 1,3,4-oxadiazole compounds represent a rich and versatile area of research in medicinal chemistry. The inherent stability and diverse biological activities of the 1,3,4-oxadiazole scaffold continue to make it an attractive platform for the design of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and quantitative biological data for these compounds, offering a valuable resource for scientists and researchers in the field of drug discovery and development. Further exploration of this chemical space, guided by rational design and a deeper understanding of structure-activity relationships, holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

Biological activity of nitrofuran-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the biological activity of nitrofuran-containing compounds for researchers, scientists, and drug development professionals.

Introduction

Nitrofuran-containing compounds are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. First discovered in the 1940s, these compounds have been utilized in human and veterinary medicine for decades.[1][2] The most prominent member of this class, nitrofurantoin, remains a first-line treatment for uncomplicated urinary tract infections (UTIs) due to its efficacy and the slow development of bacterial resistance.[3][4][5]

The biological activity of nitrofurans is dependent on the enzymatic reduction of the nitro group within the target microbial cell, a process that generates reactive intermediates.[6][7] These intermediates are non-specific and attack multiple cellular targets, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[2][8][9] This multi-targeted mechanism is believed to be a key factor in the low incidence of acquired resistance.[10]

This guide provides a comprehensive overview of the biological activity of nitrofuran compounds, focusing on their mechanism of action, antimicrobial spectrum, resistance pathways, pharmacokinetics, and toxicological profile. It also explores recent developments in the synthesis of novel nitrofuran derivatives with enhanced or expanded therapeutic potential.

Mechanism of Action: A Prodrug Activation Pathway

Nitrofurans are prodrugs that require intracellular activation to exert their antimicrobial effects.[2] The activation is a reductive process carried out by bacterial nitroreductases.

Key Steps in Activation:

  • Cellular Uptake: The nitrofuran compound enters the bacterial cell.

  • Enzymatic Reduction: Inside the bacterium, the nitro group of the furan ring is reduced by bacterial flavoproteins, specifically oxygen-insensitive Type I nitroreductases (encoded by genes nfsA and nfsB in E. coli).[2][3]

  • Formation of Reactive Intermediates: This reduction process is a stepwise reaction that generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[2][7]

  • Multi-Target Damage: These reactive molecules are cytotoxic and interact non-specifically with a wide range of cellular macromolecules. They can cause damage to bacterial DNA and RNA, inhibit ribosomal proteins thereby disrupting protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle.[7][8][10][11] The cumulative damage from this multi-pronged attack leads to the inhibition of bacterial growth (bacteriostatic effect at low concentrations) or cell death (bactericidal effect at high concentrations).[5][8]

Mechanism_of_Action Nitrofuran_in Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran_in->Nitroreductases Reduction Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Activation DNA_RNA DNA & RNA Intermediates->DNA_RNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Enzymes Metabolic Enzymes (Citric Acid Cycle) Intermediates->Enzymes Bactericidal Bacteriostatic / Bactericidal Effect

Caption: Intracellular activation pathway of nitrofuran antibiotics.

Antimicrobial Spectrum and Efficacy

Nitrofurans exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][12] Their primary clinical use is in treating UTIs caused by susceptible pathogens like Escherichia coli, Enterococcus faecalis, and Staphylococcus saprophyticus.[8][11] They are generally not recommended for systemic infections or pyelonephritis as they do not achieve adequate therapeutic concentrations in blood or tissues.[4][13]

Recent research has focused on synthesizing novel nitrofuran derivatives to expand their antimicrobial spectrum and overcome resistance. The tables below summarize the minimum inhibitory concentration (MIC) data for select nitrofuran compounds against various pathogens.

Table 1: Antibacterial Activity of Novel Nitrofuran Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
5-nitrofuran-isatin hybrid (5) MRSA 8 [14][15]
5-nitrofuran-isatin hybrid (6) MRSA 1 [14][15]
5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines Neisseria gonorrhoeae Comparable to Spectinomycin [16]

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Staphylococcus aureus | Comparable to Spectinomycin |[16] |

Table 2: Antifungal Activity of Novel Nitrofuran Derivatives

Compound/Derivative Fungal Strain MIC₉₀ (µg/mL) Reference
Compound 11 Histoplasma capsulatum 0.48 [12]
Compounds 3, 9 Paracoccidioides brasiliensis 0.48 [12]
Compounds 8, 9, 12, 13 Trichophyton rubrum 0.98 [12]
Compounds 8, 12, 13 Trichophyton mentagrophytes 0.98 [12]

| Compounds 1, 5 | Candida and Cryptococcus neoformans | 3.9 |[12] |

Mechanisms of Bacterial Resistance

Resistance to nitrofurans evolves slowly, which is a significant clinical advantage.[3] When it does occur, it is primarily mediated by the impairment of the drug's activation pathway.

Primary Resistance Mechanisms:

  • Mutations in Nitroreductase Genes: The most common mechanism is the acquisition of loss-of-function mutations in the nfsA and nfsB genes.[17][18] Inactivation of these nitroreductases prevents the conversion of the nitrofuran prodrug into its active, cytotoxic form.[19] Sequential mutations in both genes are often required for high-level resistance.[3][19]

  • Efflux Pumps: Overexpression of efflux pumps, such as the OqxAB system in Klebsiella pneumoniae, can contribute to increased resistance by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration.[3]

  • Riboflavin Synthesis Pathway Mutations: Deletions in the ribE gene, which is involved in the synthesis of a cofactor (flavin mononucleotide) for NfsA and NfsB, can also lead to resistance, although this has been observed more in laboratory mutants than in clinical isolates.[17]

Resistance_Mechanisms cluster_workflow Development of Nitrofuran Resistance cluster_mutations Genetic Alterations start Susceptible Bacterium nfsA_mut Mutation in nfsA gene start->nfsA_mut nfsB_mut Mutation in nfsB gene start->nfsB_mut efflux Overexpression of Efflux Pumps (e.g., oqxAB) start->efflux phenotype Reduced Intracellular Drug Activation & Increased Drug Efflux nfsA_mut->phenotype nfsB_mut->phenotype efflux->phenotype end Resistant Bacterium phenotype->end

Caption: Key pathways leading to bacterial resistance against nitrofurans.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The clinical utility of nitrofurantoin is defined by its pharmacokinetic properties, which concentrate the drug in the urinary tract.

  • Absorption: Nitrofurantoin is well-absorbed from the gastrointestinal tract.[4] Its bioavailability, which is around 38.8-44.3%, can be increased by taking the medication with food, which also prolongs the duration of therapeutic concentrations in the urine.[4][10]

  • Distribution: The drug is rapidly distributed but does not achieve significant concentrations in the serum, making it unsuitable for systemic infections.[4][9] It is highly concentrated in the urine.[8]

  • Metabolism: It is partially metabolized in the liver, with about 0.8-1.8% converted to aminofurantoin.[8][10]

  • Excretion: The majority of an oral dose (27-50%) is rapidly excreted unchanged in the urine, giving it a characteristic brown color.[4][10] The elimination half-life is short, approximately 0.72-0.78 hours.[10]

Table 3: Pharmacokinetic Parameters of Nitrofurantoin

Parameter Value Reference
Bioavailability ~40% (increased with food) [4][10]
Cₘₐₓ 0.875 - 0.963 mg/L [10]
AUC 2.21 - 2.42 mg*h/L [10]
Protein Binding Up to 90% [10]
Half-life (t₁/₂) 0.72 - 0.78 h [10]

| Excretion (unchanged in urine) | 27 - 50% |[10] |

Toxicological Profile

While generally well-tolerated, nitrofurans are associated with several potential side effects.

  • Common Side Effects: The most frequent adverse effects are gastrointestinal, including nausea, vomiting, loss of appetite, and diarrhea.[8][11] Taking the drug with food can mitigate these effects.[20]

  • Serious Adverse Effects: Although rare, more severe toxicities can occur, particularly with long-term use.[21] These include:

    • Pulmonary Toxicity: Acute and chronic pulmonary reactions, including pneumonitis and fibrosis, have been reported.[11][22]

    • Hepatotoxicity: Liver injury, including cholestatic jaundice and hepatitis, can occur.[11][22]

    • Peripheral Neuropathy: This can be severe and may become irreversible.[22]

    • Hemolytic Anemia: A risk in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[11]

  • Contraindications: Nitrofurantoin is contraindicated in patients with significant renal impairment, as reduced kidney function leads to decreased urinary concentration and increased risk of systemic toxicity.[8][11] It should also be avoided in the last trimester of pregnancy.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel nitrofuran compounds. Below is a generalized workflow for such a process.

Experimental_Workflow cluster_workflow Workflow for Synthesis and Evaluation of Novel Nitrofurans synthesis Chemical Synthesis (e.g., Two-step approach) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification mic_testing In Vitro Antimicrobial Screening (MIC Determination) purification->mic_testing cytotoxicity Cytotoxicity Assays (e.g., on HEK-293 cells) mic_testing->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis mic_testing->sar hemolysis Hemolytic Activity Assay (on RBCs) cytotoxicity->hemolysis in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) hemolysis->in_vivo in_vivo->sar

Caption: Generalized workflow for novel nitrofuran drug discovery.

Protocol: Synthesis and Characterization

While specific synthetic routes vary, a general protocol involves a multi-step process. For example, the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been achieved via a facile two-step approach starting from 5-bromo-4-(furan-2-yl)pyrimidine.[16]

  • Step 1: Synthesis: Reactants are combined under specific temperature, pressure, and solvent conditions. Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

  • Step 2: Purification: The crude product is purified, often using column chromatography.

  • Step 3: Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques:[12]

    • Melting Point (mp): To assess purity.

    • Mass Spectrometry (MS): To confirm molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial or antifungal activity of synthesized compounds is typically determined by measuring the MIC using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 24 hours at 37°C for bacteria).

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Nitrofuran-containing compounds, particularly nitrofurantoin, remain valuable assets in the antimicrobial armamentarium, especially for UTIs. Their multi-targeted mechanism of action presents a high barrier to the development of resistance. However, concerns regarding toxicity and a limited spectrum of systemic activity have constrained their broader application.

Future research is focused on the design and synthesis of novel nitrofuran derivatives.[1][14] The goals of these efforts are to:

  • Enhance potency against resistant strains.

  • Broaden the antimicrobial spectrum to include other challenging pathogens.

  • Improve the safety profile by reducing host cell toxicity.

  • Modify pharmacokinetic properties to allow for systemic use.

By leveraging structure-activity relationship (SAR) studies and modern drug design techniques, it may be possible to revive and expand this "old" drug class to address the growing threat of antibiotic resistance.[2]

References

In-Silico Modeling of Furamizole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Furamizole, a nitrofuran derivative featuring a 1,3,4-oxadiazole core, is a potent antibacterial agent.[1] Understanding its molecular interactions is paramount for the development of novel therapeutics and for overcoming potential resistance mechanisms. This technical guide provides an in-depth overview of the in-silico methodologies used to model the interactions of this compound with its putative biological targets. We detail experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, this guide presents illustrative quantitative data and visual workflows to aid researchers, scientists, and drug development professionals in applying these computational techniques.

Introduction

This compound's antibacterial efficacy is attributed to its unique chemical structure, comprising a 1,3,4-oxadiazole ring linked to a nitrofuran moiety.[1] This scaffold is known to interact with essential bacterial enzymes, with DNA gyrase being a primary proposed target.[2] The inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death. In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at a molecular level, enabling the prediction of binding affinities, the elucidation of structure-activity relationships, and the assessment of pharmacokinetic properties.

This guide outlines a comprehensive in-silico workflow for studying this compound, beginning with molecular docking simulations to predict its binding mode and affinity with E. coli DNA gyrase B. Subsequently, we describe the prediction of its ADMET properties to evaluate its drug-likeness. Finally, we touch upon the principles of QSAR modeling as a tool for optimizing the antibacterial potency of this compound analogs.

Molecular Docking of this compound with DNA Gyrase B

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3] This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Predicted Binding Affinity

The following table summarizes the predicted binding affinity and interactions of this compound with the ATP-binding site of E. coli DNA gyrase B (PDB ID: 1KZN), as determined by a simulated molecular docking study using AutoDock Vina.

LigandReceptorPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
This compoundE. coli DNA Gyrase Subunit B1KZN-8.2ASP73, GLY77, ILE78, PRO79, ILE94, ALA95, THR165ASP73, GLY77

Disclaimer: The data presented in this table is illustrative and based on a simulated docking study for the purpose of this technical guide. It is intended to exemplify the type of results obtained from such an analysis.

Experimental Protocol: Molecular Docking

This protocol details the steps for performing a molecular docking study of this compound with E. coli DNA gyrase B using AutoDock Vina.

2.2.1. Software and Resources

  • UCSF Chimera: For receptor visualization and preparation.

  • AutoDock Tools (ADT): For preparing receptor and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PDB: Protein Data Bank for obtaining the receptor structure.

  • PubChem: For obtaining the ligand structure.

2.2.2. Receptor Preparation

  • Download the Receptor: Obtain the crystal structure of E. coli DNA gyrase B (PDB ID: 1KZN) from the Protein Data Bank.

  • Clean the Structure: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential ions.

  • Prepare in AutoDock Tools:

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in PDBQT format (e.g., 1kzn_receptor.pdbqt).

2.2.3. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID: 5378303).[4] The SMILES string for this compound is C1=COC(=C1)/C(=C/C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N.[2][4][5]

  • Prepare in AutoDock Tools:

    • Open the SDF file in ADT.

    • Detect the torsional root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., this compound.pdbqt).

2.2.4. Grid Box Generation

  • Identify the Binding Site: In ADT, with the receptor loaded, identify the ATP-binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature.

  • Define the Grid Box: Center the grid box on the identified binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for conformational sampling. For this study, a grid box of 25 x 25 x 25 Å is appropriate.

2.2.5. Docking Execution

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following parameters:

  • Run AutoDock Vina: Execute the docking from the command line:

2.2.6. Analysis of Results

  • Visualize Docking Poses: Load the receptor (1kzn_receptor.pdbqt) and the output file (furamizole_docking_results.pdbqt) into UCSF Chimera or another molecular visualization tool.

  • Analyze Interactions: Examine the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site.

Visualization of the Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation Download Receptor Download Receptor Clean Structure Clean Structure Download Receptor->Clean Structure Prepare in ADT (Receptor) Prepare in ADT (Receptor) Clean Structure->Prepare in ADT (Receptor) Grid Box Generation Grid Box Generation Prepare in ADT (Receptor)->Grid Box Generation Download Ligand Download Ligand Prepare in ADT (Ligand) Prepare in ADT (Ligand) Download Ligand->Prepare in ADT (Ligand) Prepare in ADT (Ligand)->Grid Box Generation Run AutoDock Vina Run AutoDock Vina Grid Box Generation->Run AutoDock Vina Analyze Results Analyze Results Run AutoDock Vina->Analyze Results

Molecular Docking Workflow

ADMET Prediction for this compound

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. In-silico tools can predict various ADMET properties based on the chemical structure of the molecule.

Predicted ADMET Properties

The following table presents a summary of the predicted ADMET properties for this compound using a hypothetical in-silico prediction tool.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateModerately permeable across the intestinal wall.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighLikely to be highly bound to plasma proteins.
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal ClearanceModeratePartially cleared by the kidneys.
Toxicity
AMES MutagenicityProbablePotential for mutagenicity.
hERG InhibitionLowLow risk of cardiotoxicity.

Disclaimer: The data in this table is for illustrative purposes and represents typical outputs from ADMET prediction software. Actual values would need to be determined experimentally.

Experimental Protocol: In-Silico ADMET Prediction

This protocol outlines the general steps for predicting the ADMET properties of this compound using online or standalone software.

3.2.1. Software and Resources

  • ADMET Prediction Software: Various tools are available, such as ADMET Predictor™, SwissADME, and pkCSM.

  • SMILES String: The SMILES representation of this compound is required as input.

3.2.2. Prediction Procedure

  • Input the Molecule: Access the chosen ADMET prediction tool and input the SMILES string of this compound: C1=COC(=C1)/C(=C/C2=CC=C(O2)--INVALID-LINK--[O-])/C3=NN=C(O3)N.

  • Run the Prediction: Initiate the calculation of ADMET properties. The software will use pre-built models to predict the various parameters.

  • Analyze the Output: The results will be presented in a tabular or graphical format. Analyze each predicted property in the context of drug development criteria. For example, high intestinal absorption is desirable, while potential for hERG inhibition is a safety concern.

Visualization of the ADMET Analysis Logical Flow

G Input SMILES Input SMILES ADMET Prediction Tool ADMET Prediction Tool Input SMILES->ADMET Prediction Tool Absorption Absorption ADMET Prediction Tool->Absorption Distribution Distribution ADMET Prediction Tool->Distribution Metabolism Metabolism ADMET Prediction Tool->Metabolism Excretion Excretion ADMET Prediction Tool->Excretion Toxicity Toxicity ADMET Prediction Tool->Toxicity Drug-Likeness Assessment Drug-Likeness Assessment Absorption->Drug-Likeness Assessment Distribution->Drug-Likeness Assessment Metabolism->Drug-Likeness Assessment Excretion->Drug-Likeness Assessment Toxicity->Drug-Likeness Assessment

ADMET Prediction Logical Flow

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7][8] This allows for the prediction of the activity of novel compounds and the identification of key structural features that influence potency.

QSAR Model for this compound Analogs

A hypothetical 2D-QSAR model was developed for a series of this compound analogs to predict their antibacterial activity (pIC50) against E. coli.

pIC50 = 0.85 * ClogP - 0.23 * TPSA + 1.54 * (Aromatic Ring Count) + 2.1

DescriptorCoefficientInterpretation
ClogP0.85Increased lipophilicity is positively correlated with antibacterial activity.
TPSA-0.23Increased polar surface area is negatively correlated with activity.
Aromatic Ring Count1.54A higher number of aromatic rings enhances antibacterial potency.
Model Statistics
0.88The model explains 88% of the variance in the observed activity.
Q² (cross-validated R²)0.75The model has good predictive power.

Disclaimer: This QSAR model and the associated data are illustrative and intended to demonstrate the principles of QSAR analysis.

Experimental Protocol: QSAR Modeling

This protocol provides a general workflow for developing a QSAR model for a series of antibacterial compounds.

4.2.1. Software and Resources

  • Molecular Descriptors Calculator: Software to calculate physicochemical and topological descriptors (e.g., RDKit, PaDEL-Descriptor).

  • Statistical Software: For building and validating the regression model (e.g., Scikit-learn in Python, R).

  • Dataset: A curated dataset of compounds with their corresponding biological activity data (e.g., IC50 values).

4.2.2. QSAR Development Workflow

  • Data Collection and Curation:

    • Compile a dataset of structurally diverse this compound analogs with their experimentally determined antibacterial activity against a specific bacterial strain.

    • Convert the biological activity to a consistent format (e.g., pIC50 = -log(IC50)).

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a wide range of 2D and/or 3D molecular descriptors.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to evaluate its predictive performance.

  • Model Building:

    • Using the training set, employ a regression technique (e.g., multiple linear regression, partial least squares, random forest) to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model.

    • External Validation: Use the test set to evaluate the predictive power of the model on compounds it has not seen before.

  • Model Interpretation:

    • Analyze the coefficients of the descriptors in the final QSAR model to understand which structural features are important for the desired biological activity.

Visualization of the QSAR Development Workflow

G Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Data Splitting Data Splitting Descriptor Calculation->Data Splitting Model Building Model Building Data Splitting->Model Building Training Set Model Validation Model Validation Data Splitting->Model Validation Test Set Model Building->Model Validation Internal Validation Model Interpretation Model Interpretation Model Validation->Model Interpretation

QSAR Development Workflow

Conclusion

In-silico modeling provides a powerful and multifaceted approach to understanding the molecular interactions of this compound. The methodologies outlined in this guide, including molecular docking, ADMET prediction, and QSAR analysis, offer a framework for elucidating its mechanism of action, predicting its pharmacokinetic profile, and guiding the design of new, more effective antibacterial agents. While computational methods are invaluable, it is crucial to emphasize that their predictions should be validated through experimental studies to ensure their accuracy and relevance. The integration of in-silico and in-vitro/in-vivo approaches will undoubtedly accelerate the development of next-generation therapeutics to combat bacterial infections.

References

Spectroscopic analysis of Furamizole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furamizole, with the IUPAC name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine, is a heterocyclic compound belonging to the nitrofuran class of antimicrobials. Its complex structure, featuring furan, oxadiazole, and nitro functional groups, gives rise to a unique spectroscopic profile. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound. The predictions are based on the analysis of its constituent substructures: 2-amino-1,3,4-oxadiazole, 2-vinylfuran, and 5-nitrofuran derivatives.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Parameter Value Citation
Molecular FormulaC₁₂H₈N₄O₅[1]
Molecular Weight288.22 g/mol [1]
Observed Fragments (m/z)
Molecular Ion [M]⁺288[1]
Fragment242[1]
Fragment141[1]
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons on the furan rings, the vinyl group, and the amino group of the oxadiazole ring. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-NH₂ (Oxadiazole)7.0 - 7.6Singlet (broad)-
Vinyl H6.5 - 7.5Doublet~16 (trans)
Furan H (adjacent to C=C)6.4 - 7.0Doublet~3.4
Furan H (other)6.2 - 6.8Multiplet-
5-Nitrofuran H₃, H₄7.3 - 7.8Doublet~3.8
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of this compound. The predicted chemical shifts are influenced by the electronegativity of the heteroatoms and the electron-withdrawing nitro group.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (in Oxadiazole ring)160 - 170
C-NH₂ (in Oxadiazole ring)155 - 165
Vinyl C110 - 140
Furan C (unsubstituted)105 - 145
5-Nitrofuran C₂ (with NO₂)150 - 155
5-Nitrofuran C₃, C₄, C₅112 - 125
IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (-NH₂)3300 - 3500Medium
C-H Stretch (Aromatic/Vinyl)3000 - 3100Medium
C=N Stretch (Oxadiazole)1610 - 1650Strong
C=C Stretch (Vinyl/Aromatic)1500 - 1600Medium-Strong
N-O Stretch (Nitro group)1500 - 1560 (asymmetric)Strong
1340 - 1380 (symmetric)Strong
C-O-C Stretch (Furan/Oxadiazole)1000 - 1300Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer or Shimadzu).

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, such as a Liquid Chromatograph-Mass Spectrometer (LC-MS) or a direct infusion setup.

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition :

    • Introduce the sample into the ion source of the mass spectrometer.

    • Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Prepare KBr Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragments MS->MS_Data Interpretation Correlate Data & Confirm Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathways

The primary mechanism of action for the nitrofuran class of antibiotics, to which this compound belongs, involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are capable of damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death. A detailed signaling pathway for this compound is not extensively documented in the public domain. The following diagram illustrates a generalized mechanism of action for nitrofurans.

Nitrofuran_Mechanism_of_Action This compound This compound (Nitrofuran) Nitroreductase Bacterial Nitroreductase This compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Macromolecule_Damage Damage to DNA, Ribosomes, etc. Reactive_Intermediates->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

References

Navigating the Physicochemical Landscape of Furamizole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furamizole is a nitrofuran derivative belonging to the 1,3,4-oxadiazole class of heterocyclic compounds.[1][2] Like many in its class, it is recognized for its potent antibacterial activities.[1] The journey of any promising compound from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a drug, while stability determines its shelf-life, storage conditions, and degradation pathways, which are all crucial for ensuring safety and efficacy.

Chemical Structure of this compound

  • IUPAC Name: 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine[6]

  • Molecular Formula: C₁₂H₈N₄O₅[1][7]

  • Molecular Weight: 288.22 g/mol [1][6]

Section 1: Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a specific temperature.[8][9]

Experimental Protocol:

  • Preparation of Solvents: Prepare a range of relevant aqueous and organic solvents. For aqueous solubility, use buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9] Common organic solvents for consideration include ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of solid this compound powder to several vials for each solvent system to ensure that a saturated solution is achieved. A visual excess of solid material should be present at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath, typically set at 25°C or 37°C.[8] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[8] A preliminary experiment can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle.[8] To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[8]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved this compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.[8]

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products, understanding the degradation pathways, and establishing the intrinsic stability of a drug substance.[10][11][12] These studies are a core component of developing stability-indicating analytical methods as mandated by ICH guidelines.[3][13]

General Procedure:

A solution of this compound is subjected to various stress conditions that are more severe than accelerated stability conditions. Samples are taken at different time points and analyzed by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

Stress Conditions:

  • Acid and Base Hydrolysis:

    • Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at a controlled temperature (e.g., 60°C). Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours), neutralize them, and dilute for analysis.

  • Oxidative Degradation:

    • Protocol: Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature and protect it from light. Collect and analyze samples at various time points.

  • Thermal Degradation:

    • Protocol: Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 80°C). Analyze the solid at specified intervals to assess for degradation. A solution can also be heated to study degradation in the solution state.[10]

  • Photostability:

    • Protocol: Expose a solution and solid sample of this compound to a light source that provides a specified illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter), as described in ICH Q1B guidelines. A control sample should be protected from light with aluminum foil. Analyze both the exposed and control samples.

Development of a Stability-Indicating HPLC Method:

A crucial component of stability testing is the use of an analytical method that can separate the parent drug from all its degradation products.

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. To prove it is "stability-indicating," stress-degraded samples are analyzed. The method must demonstrate that the peaks for the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.

Section 2: Data Presentation

The data generated from the protocols described above should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL) ± SD
pH 1.2 Buffer25[Experimental Value]
pH 4.5 Buffer25[Experimental Value]
pH 6.8 Buffer25[Experimental Value]
pH 7.4 Buffer25[Experimental Value]
Water25[Experimental Value]
Ethanol25[Experimental Value]
Methanol25[Experimental Value]
Acetone25[Experimental Value]
Dimethyl Sulfoxide25[Experimental Value]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl (60°C)24[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH (60°C)24[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂ (RT)24[Experimental Value][Experimental Value][Experimental Value]
Thermal (80°C, Solid)48[Experimental Value][Experimental Value][Experimental Value]
Photolytic (ICH Q1B)-[Experimental Value][Experimental Value][Experimental Value]

Section 3: Visualization of Workflows and Logic

Visual diagrams are essential for understanding complex experimental processes and logical relationships. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of the described protocols.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_solvents Prepare Solvents (Aqueous Buffers & Organic) add_excess Add Excess this compound to Vials prep_solvents->add_excess equilibrate Equilibrate (24-48h) at Constant Temp add_excess->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate analyze_sol Analyze Supernatant (HPLC/UV-Vis) separate->analyze_sol report_sol Report Solubility (mg/mL) analyze_sol->report_sol prep_samples Prepare this compound (Solid & Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress sample_points Collect Samples at Time Points stress->sample_points analyze_stab Analyze Samples by Stability-Indicating HPLC sample_points->analyze_stab report_stab Report % Degradation & Degradant Profile analyze_stab->report_stab start Start: This compound Sample start->prep_solvents start->prep_samples

Caption: Experimental Workflow for Solubility and Stability Testing of this compound.

G cluster_conditions Adjust Conditions start Initiate Forced Degradation Study stress Expose Drug to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress decision Target Degradation Achieved? (e.g., 5-20%) stress->decision less_harsh Use Milder Conditions (Lower Temp, Shorter Time, Lower Reagent Conc.) decision->less_harsh No (Degradation > 20%) more_harsh Use Harsher Conditions (Higher Temp, Longer Time, Higher Reagent Conc.) decision->more_harsh No (Degradation < 5%) analyze Analyze Samples with Stability-Indicating Method decision->analyze Yes less_harsh->stress more_harsh->stress pathway Identify Degradation Products & Elucidate Pathways analyze->pathway end Final Stability Profile pathway->end

Caption: Logical Decision-Making Flow in a Forced Degradation Study.

Conclusion

A thorough evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. While specific data for this compound remains to be published, this guide equips researchers with the necessary, detailed protocols to generate this critical information. By systematically applying the shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can establish a robust physicochemical profile for this compound. This, in turn, will facilitate the development of a stable and effective formulation, paving the way for further preclinical and clinical investigation. The provided workflows and logical diagrams serve as a clear roadmap for these essential experimental endeavors.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Therapeutic Applications of Furamizole

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a nitrofuran derivative identified for its potential therapeutic applications, primarily as an antibacterial agent. This compound belongs to the class of 2,5-disubstituted 1,3,4-oxadiazoles, a group of heterocyclic compounds known for their diverse pharmacological activities. This document collates the available preclinical data, outlines experimental methodologies for its evaluation, and visualizes its proposed mechanism of action and relevant biological pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.

Introduction to this compound

This compound is a synthetic compound characterized by a 1,3,4-oxadiazole ring linked to a nitrofuran moiety.[1][2][3] The presence of the 1,3,4-oxadiazole core is a common feature in a variety of pharmacologically active molecules.[4] This structural motif is associated with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[3][5] The nitrofuran group in this compound is a key contributor to its antibacterial efficacy, a characteristic shared with other nitrofuran-class antibiotics.

Therapeutic Potential: Antibacterial Activity

The primary therapeutic application of this compound investigated to date is its activity against a range of bacteria. While specific quantitative data from extensive preclinical or clinical studies on this compound is limited in publicly accessible literature, its classification as a nitrofuran and a 1,3,4-oxadiazole derivative provides a basis for understanding its potential antibacterial spectrum and potency.

Mechanism of Action

The proposed mechanism of action for this compound's antibacterial properties is twofold, leveraging the functionalities of both its nitrofuran and 1,3,4-oxadiazole components. The nitrofuran moiety is believed to be activated by bacterial nitroreductases, leading to the formation of reactive nitrogen species. These highly reactive intermediates can then cause damage to various cellular components, including DNA, ribosomes, and other macromolecules, ultimately resulting in bacterial cell death.

The 1,3,4-oxadiazole ring is thought to contribute to the compound's overall efficacy and pharmacological profile. This heterocyclic system is a bioisostere of amides and esters and can influence the compound's stability, and binding interactions with bacterial targets.

cluster_bacteria Bacterial Cell This compound This compound Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Activation ReactiveNitrogen Reactive Nitrogen Species Nitroreductases->ReactiveNitrogen Generation of DNA DNA ReactiveNitrogen->DNA Damage Ribosomes Ribosomes ReactiveNitrogen->Ribosomes Damage Macromolecules Other Macromolecules ReactiveNitrogen->Macromolecules Damage CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Macromolecules->CellDeath

Proposed Mechanism of Antibacterial Action for this compound.

Experimental Protocols for Evaluation

The following sections outline standardized experimental methodologies that can be employed to further investigate the therapeutic potential of this compound.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Methodology:

  • Bacterial Strains: A diverse panel of Gram-positive and Gram-negative bacteria should be used, including standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth microdilution.

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow start Prepare this compound Dilutions inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate Plates inoculate->incubate read Read and Record MIC incubate->read

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of this compound in a murine infection model.

Methodology:

  • Animal Model: A common model is the murine peritonitis or sepsis model. Male or female BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal or sub-lethal dose of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: this compound is administered at various doses and schedules (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection.

  • Endpoints:

    • Survival: Mice are monitored for survival over a period of 7-14 days.

    • Bacterial Load: At specific time points, cohorts of mice can be euthanized, and target organs (e.g., spleen, liver, blood) are harvested to determine the bacterial burden (CFU/gram of tissue or mL of blood).

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data is not currently possible. The table below is a template that can be populated as more research becomes available.

Parameter Bacterial Strain Value Reference
MIC (µg/mL)Staphylococcus aureusData Not Available
MIC (µg/mL)Escherichia coliData Not Available
In Vivo Efficacy (ED50, mg/kg)Murine Sepsis Model (S. aureus)Data Not Available

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents, leveraging the established antimicrobial properties of both the nitrofuran and 1,3,4-oxadiazole moieties. However, the current body of publicly available scientific literature lacks the in-depth studies necessary to fully elucidate its therapeutic potential.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the MIC values against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Detailed mechanistic studies: Investigating the precise molecular targets and pathways affected by this compound in bacteria.

  • In vivo pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its efficacy in various animal infection models.

  • Toxicology and safety assessment: Evaluating the safety profile of this compound to determine its therapeutic index.

The generation of robust data in these areas will be critical to advancing this compound from a compound of interest to a potential clinical candidate for the treatment of bacterial infections.

References

Methodological & Application

Application Notes & Protocols for Furamizole Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

An established protocol for the antibacterial susceptibility testing of Furamizole is outlined below, drawing from standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI). This document provides detailed methodologies for researchers, scientists, and professionals in drug development.

1. Introduction

This compound is an antimicrobial agent belonging to the 1,3,4-oxadiazole class of compounds. Members of this class have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The proposed mechanism of action for some oxadiazoles involves the inhibition of cell-wall biosynthesis, while others may act by increasing intracellular reactive oxygen species and disrupting the cell membrane.[1][2] Accurate and reproducible susceptibility testing is crucial for determining the in vitro activity of this compound against clinically relevant bacteria.

This document details the protocols for determining the antibacterial susceptibility of this compound using the broth microdilution and disk diffusion methods, based on CLSI guidelines.[3][4]

2. Principle of the Methods

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[5][6]

  • Disk Diffusion (Kirby-Bauer Test): This qualitative method involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism. The agent diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[6][7][8]

3. Materials and Reagents

  • This compound analytical powder

  • Solvent for this compound (e.g., DMSO, sterile deionized water - to be determined based on solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)[6]

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile paper disks (6 mm)

  • Adjustable pipettes and sterile tips

  • Bacterial inoculum suspension (prepared to 0.5 McFarland standard)

  • Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

  • Incubator (35°C ± 2°C)

  • Turbidity meter or McFarland standards

  • Calipers for measuring zone diameters

4. Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 standard.

4.1.1. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound analytical powder.

  • Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Further dilutions should be made in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

4.1.2. Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.3. Microtiter Plate Preparation and Inoculation

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4.1.4. Interpretation of Results

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Disk Diffusion Method

This protocol is based on the CLSI M02 standard.

4.2.1. Preparation of this compound Disks

  • Prepare a stock solution of this compound at a concentration that will deliver the desired amount of drug per disk (e.g., 30 µg).

  • Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution to sterile 6-mm paper disks and allow them to dry completely in a sterile environment.

4.2.2. Inoculum Preparation and Plating

  • Prepare the bacterial inoculum as described in section 4.1.2.

  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4.2.3. Disk Application and Incubation

  • Aseptically apply the prepared this compound disks to the surface of the inoculated MHA plate.

  • Gently press each disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

4.2.4. Interpretation of Results

  • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.

5. Quality Control

Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results.[9] Use standard QC strains with known susceptibility profiles. The resulting MIC values or zone diameters should fall within the acceptable ranges established by CLSI for other antimicrobial agents until specific ranges for this compound are determined.

6. Data Presentation

Quantitative data from the broth microdilution and disk diffusion assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains

Quality Control StrainThis compound MIC (µg/mL)Acceptable MIC Range (µg/mL)
S. aureus ATCC® 29213To be determined
E. coli ATCC® 25922To be determined
P. aeruginosa ATCC® 27853To be determined

Table 2: Zone Diameters of this compound against Quality Control Strains

Quality Control StrainThis compound Disk Potency (µg)Zone Diameter (mm)Acceptable Zone Diameter Range (mm)
S. aureus ATCC® 2592230To be determined
E. coli ATCC® 2592230To be determined
P. aeruginosa ATCC® 2785330To be determined

7. Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plating cluster_incubation Incubation & Measurement A Prepare this compound- impregnated Disks D Apply this compound Disks to Agar Surface A->D B Prepare 0.5 McFarland Bacterial Inoculum C Inoculate MHA Plate with Bacterial Suspension B->C C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes: Determining the Antibacterial Activity of Furamizole using a Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furamizole (also known as NSC3053) is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT1 (Sirtuin 1). While primarily investigated for its role in modulating sirtuin activity in eukaryotic cells, the potential antimicrobial properties of this compound and related heterocyclic compounds, such as oxadiazole derivatives, are of growing interest.[1] Determining a compound's ability to inhibit bacterial growth is a critical first step in the evaluation of novel antimicrobial agents.

The most common method to quantify the in vitro activity of a potential antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation.[2] This document provides a detailed protocol for determining the MIC of this compound against selected bacterial strains using the broth microdilution method, a standardized and widely used assay.[3]

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound (this compound) in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations simultaneously. After incubation, the wells are visually inspected for bacterial growth, which appears as turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.[2]

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

1. Materials and Reagents

  • This compound (NSC3053) powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[3]

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile plastic reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Agar plates (e.g., Tryptic Soy Agar) for bacterial culture

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved. Note: The optimal solvent and concentration may vary. A solubility test is recommended.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 2-3 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this adjusted suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2] This final suspension should be used within 30 minutes.

3. Assay Procedure

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate. Well 11 will serve as the positive control (bacteria, no compound), and well 12 will be the negative control (broth only).

  • Compound Addition: Add 100 µL of a working solution of this compound (prepared from the stock in CAMHB) to well 1. For example, to start at a final concentration of 128 µg/mL, the working solution in well 1 should be 256 µg/mL.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down several times.

    • Continue this 2-fold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard the final 50 µL. This results in a concentration gradient from well 1 to well 10.

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in Step 2.2) to wells 1 through 11. Do not add bacteria to well 12.[4]

  • Final Concentrations: The final volume in wells 1-11 is now 100 µL. The this compound concentrations are now half of the intermediate concentrations, and the final bacterial density is 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 37°C for 18-24 hours.[4]

4. Reading and Interpreting Results

  • Check Controls: Before reading the test wells, verify the controls.

    • Negative Control (Well 12): Should be clear (no turbidity), indicating the sterility of the broth.

    • Positive Control (Well 11): Should show distinct turbidity, confirming the viability of the bacteria.[2]

  • Determine MIC: Visually inspect the wells from the lowest concentration (well 10) to the highest (well 1). The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[2][4] Results can be read using a plate reader (OD600nm) for quantitative analysis, but visual inspection is the standard.

Data Presentation

The results of a MIC assay are typically presented in a tabular format. The following table provides an illustrative example of how to report MIC data for this compound against common quality control strains.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive and Gram-Negative Bacteria.

Bacterial StrainGram TypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-Positive16
Enterococcus faecalis ATCC 29212Gram-Positive32
Escherichia coli ATCC 25922Gram-Negative>128
Pseudomonas aeruginosa ATCC 27853Gram-Negative>128

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the conceptual basis of the bacterial growth inhibition assay.

Bacterial_Growth_Inhibition_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Incubation & Analysis b_culture 1. Culture Bacteria (18-24h on agar plate) inoculum 3. Prepare Inoculum (0.5 McFarland Standard) b_culture->inoculum f_stock 2. Prepare this compound Stock (e.g., 10 mg/mL in DMSO) add_drug 6. Add this compound to Well 1 f_stock->add_drug dil_inoculum 4. Dilute Inoculum in CAMHB inoculum->dil_inoculum add_inoculum 8. Add Diluted Inoculum to Wells 1-11 dil_inoculum->add_inoculum add_broth 5. Add CAMHB to Wells 2-12 add_broth->add_drug serial_dil 7. Perform 2-Fold Serial Dilutions (Well 1 to 10) add_drug->serial_dil serial_dil->add_inoculum incubate 9. Incubate Plate (37°C for 18-24h) add_inoculum->incubate read_plate 10. Read Results (Visual Inspection for Turbidity) incubate->read_plate det_mic 11. Determine MIC read_plate->det_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Concept_Diagram Conceptual Diagram of Growth Inhibition cluster_high High this compound Concentration cluster_low Low/No this compound Concentration Bac_High Bacteria NoGrowth No Growth (Clear Well) Bac_High->NoGrowth Inhibited Fur_High This compound Fur_High->Bac_High Result Result: MIC is the lowest concentration that results in 'No Growth' NoGrowth->Result Bac_Low Bacteria Growth Growth (Turbid Well) Bac_Low->Growth Replicates Growth->Result

Caption: Conceptual model of bacterial growth inhibition for MIC determination.

References

Application Notes and Protocols for the Synthesis of Furamizole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of Furamizole derivatives, a class of compounds characterized by a 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole core structure. This compound and its analogs are potent antibacterial agents, and the synthetic methodologies outlined herein are crucial for further drug discovery and development in this area.

Introduction

This compound is a nitrofuran derivative incorporating a 1,3,4-oxadiazole ring, which contributes to its significant antibacterial activity. The synthesis of this compound derivatives primarily involves the construction of the 2-amino-1,3,4-oxadiazole ring from a suitable 5-nitro-2-furyl precursor. This document outlines several effective techniques, including conventional heating, microwave-assisted synthesis, and ultrasound-mediated methods.

General Synthetic Pathways

The synthesis of 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole typically proceeds via a two-step process. The first step is the formation of a semicarbazone intermediate from 5-nitro-2-furaldehyde. The subsequent and key step is the oxidative cyclization of this semicarbazone to form the desired 1,3,4-oxadiazole ring.

General Synthetic Pathway for this compound Derivatives 5-Nitro-2-furaldehyde 5-Nitro-2-furaldehyde Semicarbazone Intermediate Semicarbazone Intermediate 5-Nitro-2-furaldehyde->Semicarbazone Intermediate + Semicarbazide Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Intermediate Oxidative Cyclization Oxidative Cyclization Semicarbazone Intermediate->Oxidative Cyclization This compound Derivative (2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole) This compound Derivative (2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole) Oxidative Cyclization->this compound Derivative (2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole) [Oxidant]

General synthetic route to this compound derivatives.

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact reaction time, yield, and environmental friendliness. Below is a summary of quantitative data for different methods used in the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.

MethodOxidizing Agent/CatalystSolventReaction TimeYield (%)Reference
Conventional Heating Lead Oxide (PbO)Amyl Alcohol2 hours~65%[1]
Lead Oxide (PbO)Ethanol48 hours~30%[1]
Microwave-Assisted Chloramine-TEthanol3-4 minutesHigh[2]
POCl₃Neat~5 minutes54-75%[3]
Ultrasound-Mediated N-Bromosuccinimide (NBS)Acetic Acid15 minutes62-98%

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-furaldehyde Semicarbazone (Intermediate)

This protocol describes the synthesis of the key intermediate, 5-nitro-2-furaldehyde semicarbazone, which is the precursor for the final cyclization step.

Materials:

  • 5-Nitro-2-furaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add a solution of 5-nitro-2-furaldehyde (1.0 equivalent) in ethanol to the flask with stirring.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated yellow solid (semicarbazone) is collected by filtration.

  • The solid is washed with cold water and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield 5-nitro-2-furaldehyde semicarbazone.

Protocol 2: Ultrasound-Assisted Synthesis of 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

This protocol details a rapid and efficient synthesis of the target this compound derivative using ultrasound irradiation.

Materials:

  • 5-Nitro-2-furaldehyde semicarbazone (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Water

Equipment:

  • Ultrasonic probe or bath

Procedure:

  • In a beaker, suspend 5-nitro-2-furaldehyde semicarbazone (1.0 equivalent) in acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and sodium acetate (1.1 equivalents) to the mixture.

  • Sonicate the reaction mixture for 15 minutes. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into cold water.

  • If a precipitate forms, filter the solid, wash it with water, and dry it under reduced pressure.

  • If no precipitate forms, extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Ultrasound-Assisted Synthesis cluster_prep Semicarbazone Synthesis cluster_cyclization Ultrasound-Assisted Oxidative Cyclization prep_start Mix 5-Nitro-2-furaldehyde, Semicarbazide HCl, NaOAc in EtOH/H2O stir Stir at Room Temperature prep_start->stir filter_wash Filter and Wash Precipitate stir->filter_wash dry_inter Dry under Vacuum filter_wash->dry_inter intermediate 5-Nitro-2-furaldehyde Semicarbazone dry_inter->intermediate mix_reagents Suspend Semicarbazone in Acetic Acid Add NBS and NaOAc intermediate->mix_reagents sonicate Sonicate for 15 minutes mix_reagents->sonicate quench Pour into Cold Water sonicate->quench workup Filter Precipitate or Extract with Chloroform quench->workup purify Purify by Recrystallization workup->purify final_product 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole purify->final_product

Workflow for the synthesis of a this compound derivative.
Protocol 3: Conventional Synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles using Lead Oxide

This protocol describes a more traditional method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles, which can be adapted for this compound derivatives.[1]

Materials:

  • 1-Aroyl-3-thiosemicarbazide (can be synthesized from the corresponding aroyl chloride and thiosemicarbazide)

  • Lead (II) Oxide (PbO)

  • Amyl alcohol or Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix the 1-aroyl-3-thiosemicarbazide (1.0 equivalent) and lead (II) oxide (PbO) (approx. 1.5 equivalents) in the chosen solvent (amyl alcohol for higher temperature, ethanol for lower).

  • Heat the mixture to reflux with stirring. The reaction time will vary depending on the solvent (e.g., 2 hours in amyl alcohol, 48 hours in ethanol).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot reaction mixture to remove the lead salts.

  • Allow the filtrate to cool, which should induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Signaling Pathway Context (Hypothetical)

While the synthesis of this compound derivatives is a chemical process, their biological activity as antibacterial agents involves interfering with essential bacterial pathways. A hypothetical mode of action could involve the inhibition of a key bacterial enzyme. The following diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by a this compound derivative.

Hypothetical Bacterial Signaling Pathway Inhibition Substrate Substrate Bacterial_Enzyme Essential Bacterial Enzyme Substrate->Bacterial_Enzyme Binds to Product Product Bacterial_Enzyme->Product Catalyzes Bacterial_Growth Bacterial Growth and Proliferation Product->Bacterial_Growth Leads to Furamizole_Derivative This compound Derivative Furamizole_Derivative->Inhibition Inhibition->Bacterial_Enzyme

Hypothetical inhibition of a bacterial enzyme by a this compound derivative.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below leverage microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times, high yields, and cleaner reaction profiles compared to conventional heating methods.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous compounds with a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] Microwave-assisted synthesis has emerged as a powerful tool in organic and medicinal chemistry, offering significant advantages such as accelerated reaction rates and enhanced yields.[2] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[3] These notes detail several reliable microwave-assisted methods for the synthesis of substituted 1,3,4-oxadiazoles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various microwave-assisted synthetic routes to 1,3,4-oxadiazoles, allowing for easy comparison of the different methodologies.

Protocol TitleStarting MaterialsReagent/CatalystSolventMicrowave PowerReaction TimeTemperatureYield (%)
Protocol 1: One-Pot Synthesis from Hydrazides and AldehydesIsoniazid, Aromatic AldehydeDMF (catalytic amount)None300 W3 minNot specified~63-77%[4]
Protocol 2: Oxidative Cyclization of AcylhydrazonesN-Aryl-N'-benzoylhydrazineChloramine-TEthanol300 W4 minNot specifiedHigh
Protocol 3: Cyclodehydration of Diacylhydrazines (Method A)1,2-DiacylhydrazinePolymer-supported Burgess ReagentTHF100 W2 minNot specifiedHigh
Protocol 4: Cyclodehydration of Diacylhydrazines (Method B)N-protected α-amino acid, Acyl hydrazidePOCl₃None200-250 W3-5 min100 ± 5 °C42-72%[5]
Protocol 5: Synthesis from Hydrazides and Carboxylic AcidsFatty Acid Hydrazide, Carboxylic AcidPOCl₃ (catalytic amount)None160 W5 minNot specifiedHigh

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 1,3,4-oxadiazoles is depicted below. The process begins with the preparation of the reaction mixture, followed by microwave irradiation, and concludes with product isolation and purification.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation and Purification cluster_analysis Characterization start Combine Starting Materials, Reagent/Catalyst, and Solvent (if any) in a Microwave-Safe Reaction Vessel irradiate Place Vessel in Microwave Reactor and Irradiate under Controlled Power, Time, and Temperature start->irradiate Seal Vessel cool Cool Reaction Mixture irradiate->cool Reaction Completion isolate Isolate Crude Product (e.g., precipitation, extraction) cool->isolate purify Purify Product (e.g., recrystallization, chromatography) isolate->purify analyze Characterize Final Product (e.g., NMR, IR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis of 1,3,4-oxadiazoles.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles from Isoniazid and Aromatic Aldehydes

This protocol describes a one-pot synthesis of 1,3,4-oxadiazoles from isoniazid and various aromatic aldehydes.[4][6]

Materials:

  • Isoniazid (0.01 mol, 1.37 g)

  • Aromatic aldehyde (0.01 mol)

  • Dimethylformamide (DMF) (5 drops)

  • Microwave reactor

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, combine isoniazid (0.01 mol), the aromatic aldehyde (0.01 mol), and DMF (5 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W for 3 minutes, using 30-second intervals.[6]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.

Protocol 2: Oxidative Cyclization of N-Acylhydrazones to 2,5-Disubstituted-1,3,4-oxadiazoles

This method involves the microwave-assisted oxidative cyclization of an N-acylhydrazone intermediate using chloramine-T.[6]

Materials:

  • N-Aryl-N'-benzoylhydrazine (0.01 mol)

  • Chloramine-T (0.01 mol)

  • Ethanol (15 mL)

  • Microwave reactor

Procedure:

  • Dissolve the N-aryl-N'-benzoylhydrazine (0.01 mol) in ethanol (15 mL) in a microwave-safe reaction vessel.

  • Add chloramine-T (0.01 mol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W for 4 minutes, using 30-second intervals.[6]

  • After cooling, the product can be isolated through appropriate work-up procedures such as precipitation or extraction.

Protocol 3: Cyclodehydration of 1,2-Diacylhydrazines using a Polymer-Supported Burgess Reagent

This protocol outlines a rapid and efficient synthesis of 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.[7]

Materials:

  • 1,2-Diacylhydrazine (0.25 - 0.5 mmol)

  • Polymer-supported Burgess reagent (1.5 eq.)

  • Dry Tetrahydrofuran (THF) (0.5 mL)

  • Microwave reactor

Procedure:

  • In a Pyrex tube equipped with a screw top, combine the 1,2-diacylhydrazine (0.25 - 0.5 mmol) and the polymer-supported Burgess reagent (1.5 eq.).

  • Add dry THF (0.5 mL) to the mixture.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 W for 2 minutes.[7]

  • After cooling to room temperature, relieve any residual pressure.

  • The polymer-supported reagent can be removed by filtration, and the product isolated from the filtrate.

Protocol 4: Cyclodehydration of Diacylhydrazines using Phosphorus Oxychloride (POCl₃)

This protocol describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-protected α-amino acids and acyl hydrazides using POCl₃ under microwave irradiation.[5]

Materials:

  • N-protected α-amino acid (0.5 mmol)

  • Acyl hydrazide (0.5 mmol)

  • Phosphorus oxychloride (POCl₃) (4.3 mmol)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the N-protected α-amino acid (0.5 mmol), acyl hydrazide (0.5 mmol), and POCl₃ (4.3 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200-250 W for 3-5 minutes, maintaining a temperature of 100 ± 5 °C.[5][8]

  • After cooling, carefully quench the reaction mixture and isolate the product using standard work-up procedures.

Protocol 5: Solvent-Free Synthesis from Fatty Acid Hydrazides and Carboxylic Acids

This environmentally friendly protocol details the solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[9]

Materials:

  • Fatty acid hydrazide (0.01 mol)

  • Substituted carboxylic acid (0.01 mol)

  • Phosphorus oxychloride (POCl₃) (5-6 drops)

  • Microwave reactor

Procedure:

  • In a 50 mL beaker, thoroughly mix the fatty acid hydrazide (0.01 mol) and the substituted carboxylic acid (0.01 mol).

  • Add 5-6 drops of POCl₃ to the mixture.

  • Place the beaker inside a microwave oven and irradiate at 160 W for approximately 5 minutes.[9]

  • Monitor the reaction completion by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a 5% sodium bicarbonate solution.

  • Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., ethanol-DMF mixture) to obtain the pure product.

Signaling Pathways and Logical Relationships

The synthesis of 1,3,4-oxadiazoles from diacylhydrazines via cyclodehydration is a key transformation. The logical relationship between the starting materials, intermediate, and final product is illustrated below. Microwave irradiation significantly accelerates the dehydration and subsequent cyclization steps.

G cluster_reactants Reactants hydrazide Aroyl/Acyl Hydrazide intermediate Diacylhydrazine / Acylhydrazone Intermediate hydrazide->intermediate Condensation acid_derivative Carboxylic Acid / Acid Chloride / Aldehyde acid_derivative->intermediate Condensation product 2,5-Disubstituted 1,3,4-Oxadiazole intermediate->product Microwave-Assisted Cyclodehydration / Oxidative Cyclization

Caption: Key transformation in 1,3,4-oxadiazole synthesis.

References

Application Notes and Protocols for Ultrasound-Mediated Synthesis of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxadiazole compounds facilitated by ultrasound irradiation. The use of ultrasound offers a green, efficient, and rapid alternative to conventional synthetic methods. The following protocols are based on recently published methodologies and are intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction to Sonochemical Synthesis of Oxadiazoles

Oxadiazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery and development.[1][2] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Ultrasound-mediated synthesis, a branch of sonochemistry, utilizes the energy of acoustic waves to induce chemical reactions. This technique can lead to significantly reduced reaction times, increased product yields, and milder reaction conditions, aligning with the principles of green chemistry.[1][3]

Protocol 1: Ultrasound-Assisted Synthesis of Spirooxindolo-1,2,4-oxadiazoles

This protocol describes a facile and green methodology for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction of aryl nitrile oxides and isatin Schiff bases at room temperature.[1][2] This method is notable for its good to excellent yields and for avoiding traditional column chromatography for purification.[1][2]

Experimental Protocol

Materials:

  • Isatin Schiff bases (1.0 mmol)

  • N-hydroxycarbimidoyl chloride (1.1 mmol)

  • Triethylamine (Et3N) (2.0 equiv)

  • Chloroform (CHCl3) (3 mL)

  • Methanol (for recrystallization)

  • Ultrasound bath

Procedure:

  • In a suitable reaction vessel, dissolve the isatin Schiff base (1.0 mmol) and N-hydroxycarbimidoyl chloride (1.1 mmol) in 3 mL of chloroform.

  • Place the reaction vessel in an ultrasound bath.

  • Add triethylamine (2.0 equiv) dropwise to the solution over a period of 10 minutes while under ultrasound irradiation.

  • Continue the ultrasound irradiation at room temperature for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/n-hexane (1:10 to 1:8) solvent system.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting residue from methanol to obtain the pure spirooxindolo-1,2,4-oxadiazole product.[1]

Quantitative Data
CompoundSubstituent (R)Time (min)Yield (%)
3a H2085
3b 5-Cl2582
3c 5-Br3080
3d 5-F2084
3e 5-NO23578

Table 1: Reaction times and yields for the ultrasound-assisted synthesis of selected spirooxindolo-1,2,4-oxadiazoles.[1]

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin_Schiff_Base Isatin Schiff Base Product Spirooxindolo-1,2,4-oxadiazole Isatin_Schiff_Base->Product N_hydroxycarbimidoyl_chloride N-hydroxycarbimidoyl chloride N_hydroxycarbimidoyl_chloride->Product Ultrasound Ultrasound Irradiation Ultrasound->Product [3+2] Cycloaddition Et3N Et3N (Base) Et3N->Product CHCl3 CHCl3 (Solvent) CHCl3->Product RT Room Temperature RT->Product

Caption: Workflow for the synthesis of spirooxindolo-1,2,4-oxadiazoles.

Protocol 2: Ultrasound-Assisted Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols

This protocol outlines a green and efficient, low-solvent, and catalyst-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. The reaction proceeds via an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide (CS2) in a few drops of DMF.[3][4]

Experimental Protocol

Materials:

  • Aryl hydrazide (1 mmol)

  • Carbon disulfide (CS2) (1 mmol)

  • Dimethylformamide (DMF) (a few drops)

  • Ultrasound bath

Procedure:

  • In a reaction vessel, combine the aryl hydrazide (1 mmol) and carbon disulfide (1 mmol).

  • Add a few drops of DMF to the mixture.

  • Irradiate the mixture in an ultrasound bath.

  • Monitor the reaction to completion.

  • The workup and purification are straightforward, yielding the 5-substituted 1,3,4-oxadiazole-2-thiol derivatives in good to excellent yields.[3][4]

Quantitative Data
EntrySubstituent (Aryl)Time (h)Yield (%)
1 Phenyl1093
2 4-Chlorophenyl1090
3 4-Fluorophenyl1092
4 4-Nitrophenyl1285
5 2-Hydroxyphenyl1088

Table 2: Reaction times and yields for the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.[5]

Reaction Pathway

G Aryl_Hydrazide Aryl Hydrazide Intermediate Dithiocarbazate Intermediate Aryl_Hydrazide->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Product 5-Substituted-1,3,4-oxadiazole-2-thiol Intermediate->Product Ultrasound-assisted cyclization

Caption: Proposed pathway for 5-substituted 1,3,4-oxadiazole-2-thiol synthesis.

Protocol 3: Ultrasound-Assisted Synthesis of 1,3,4-Oxadiazol-2-amines

This protocol details an efficient, ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen bromide in the presence of potassium bicarbonate and ethanol.[6][7]

Experimental Protocol

Materials:

  • Hydrazide (1 mmol)

  • Cyanogen bromide (1 mmol)

  • Potassium bicarbonate (KHCO3)

  • Ethanol

  • Ultrasound bath

Procedure:

  • To a solution of the appropriate hydrazide (1 mmol) in ethanol, add potassium bicarbonate.

  • Add cyanogen bromide (1 mmol) to the mixture.

  • Place the reaction mixture in an ultrasound bath and irradiate.

  • Monitor the reaction for completion.

  • Upon completion, the 1,3,4-oxadiazol-2-amine product can be isolated with high efficiency.[6][7]

Quantitative Data
CompoundSubstituent (R)Time (min)Yield (%)
3a 4-Hydroxyphenyl1593
3b Phenyl1591
3c 4-Chlorophenyl2088
3d 4-Methylphenyl1590
3e 2-Nitrophenyl2585

Table 3: Reaction times and yields for the ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines.[7]

Synthesis Workflow

G cluster_conditions Conditions Hydrazide Hydrazide Product 1,3,4-Oxadiazol-2-amine Hydrazide->Product CNBr Cyanogen Bromide CNBr->Product Ultrasound Ultrasound Ultrasound->Product KHCO3 KHCO3 (Base) KHCO3->Product Ethanol Ethanol (Solvent) Ethanol->Product

Caption: Workflow for the synthesis of 1,3,4-oxadiazol-2-amines.

Conclusion

Ultrasound-mediated synthesis represents a powerful tool for the efficient and environmentally friendly production of oxadiazole derivatives. The protocols detailed above demonstrate the versatility of this technique for constructing various substituted oxadiazole rings, often with the advantages of shorter reaction times, higher yields, and simplified purification procedures. These methods are highly valuable for researchers in academia and industry who are focused on the discovery and development of novel therapeutic agents.

References

Flow Chemistry Applications for the Production of Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furamizole, chemically known as 3-(2-Furanyl)-1,2,4-oxadiazole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is a known bioisostere for amides and esters, often leading to improved pharmacokinetic properties in drug candidates.[1] Traditional batch synthesis of 1,2,4-oxadiazoles can be time-consuming and often requires harsh reaction conditions. Continuous flow chemistry offers a promising alternative, enabling rapid, safe, and scalable production of such heterocyclic compounds with precise control over reaction parameters. This document provides a detailed overview of the application of flow chemistry for the synthesis of this compound, including a representative experimental protocol, and a summary of reaction parameters from related studies on 1,2,4-oxadiazole synthesis.

While direct literature on the flow chemistry synthesis of this compound is not currently available, this document outlines a robust protocol based on established methodologies for the continuous flow synthesis of substituted 1,2,4-oxadiazoles.[1][2][3]

General Synthesis Pathway

The synthesis of 1,2,4-oxadiazoles in flow typically involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by a high-temperature cyclization. For the synthesis of this compound, this would involve the reaction of furan-2-carboxamidoxime with an activated form of a carboxylic acid, followed by in-line cyclization. A common approach is the coupling of a carboxylic acid with a hydroxyamidine, followed by thermal cyclization.[2][3]

Experimental Workflow and Logic

The following diagram illustrates a typical multi-step continuous flow process for the synthesis of 1,2,4-oxadiazoles, which can be adapted for this compound production. The process involves the in-situ formation of a key intermediate, followed by reaction and cyclization in heated microreactors.

Flow_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Flow Reaction Setup cluster_2 Workup & Purification R1 Furan-2-carboxamidoxime Solution P1 Pump A R1->P1 R2 Carboxylic Acid Derivative Solution P2 Pump B R2->P2 R3 Coupling Agent Solution P3 Pump C R3->P3 M1 P1->M1 P2->M1 M2 P3->M2 M1->M2 RTR1 Heated Reactor 1 (Coupling) M2->RTR1 Mixing & Reaction RTR2 Heated Reactor 2 (Cyclization) RTR1->RTR2 Intermediate Transfer BP Back Pressure Regulator RTR2->BP Product Stream QU In-line Quench BP->QU PU Purification (e.g., HPLC) QU->PU AN Analysis (e.g., LC-MS) PU->AN PD Final Product: This compound AN->PD

Caption: A generalized workflow for the continuous flow synthesis of this compound.

Quantitative Data from Representative 1,2,4-Oxadiazole Syntheses

The following table summarizes key reaction parameters from published studies on the flow synthesis of 1,2,4-oxadiazoles, which can serve as a starting point for the optimization of this compound synthesis.

ParameterStudy 1[1]Study 2[3]
Reactants Arylnitrile, NH₂OH·HCl, ElectrophileCarboxylic acid, Hydroxyamidine, Coupling agent
Solvent DMFDMA
Reactor 1 Temp. 150 °C30 °C
Reactor 1 Res. Time Not specified5 min
Reactor 2 Temp. 200 °C175 °C
Reactor 2 Res. Time Not specified11 min
Flow Rate 32.5 - 47.5 µL/minNot specified
Concentration 0.4 - 1.0 M0.6 M
Yield 45-80%57% (for a model compound)
Productivity 40-80 mg in ~30 minLibrary generation

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the continuous flow synthesis of 1,2,4-oxadiazoles and is proposed for the synthesis of this compound.[3][4]

Materials:

  • Furan-2-carboxylic acid

  • Hydroxyurea

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMA (Dimethylacetamide)

  • Flow chemistry system with multiple pumps, mixing units, and heated reactors.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.6 M solution of furan-2-carboxylic acid and a 1.8 M solution of DIPEA in DMA.

    • Prepare a 0.5 M solution of HATU in DMA.

    • Prepare a solution of the hydroxyamidine (furan-2-carboxamidoxime), which can be synthesized from furan-2-carbonitrile and hydroxylamine.

  • Flow Reactor Setup:

    • Set up a two-reactor continuous flow system.

    • The first reactor is an incubation chamber maintained at 30 °C.

    • The second reactor is a heated coil reactor maintained at 175 °C.

  • Reaction Execution:

    • Pump the furan-2-carboxylic acid/DIPEA solution and the HATU solution at appropriate flow rates to a mixing unit.

    • Allow the mixture to incubate in the first reactor for 5 minutes to form the activated ester.

    • Introduce the furan-2-carboxamidoxime solution to the stream containing the activated ester.

    • Pass the combined stream through the second heated reactor (175 °C) with a residence time of 11 minutes to effect cyclization.

    • The output from the reactor is the crude this compound solution.

  • Workup and Purification:

    • The crude product stream can be collected for offline purification or directed to an in-line purification system (e.g., preparative HPLC/MS).

    • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield pure this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformations in the proposed flow synthesis of this compound.

Furamizole_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Flow Reaction Steps cluster_product Product Furan_acid Furan-2-carboxylic Acid Activation Activation with HATU/DIPEA Furan_acid->Activation Amidoxime Furan-2-carboxamidoxime Coupling Coupling Amidoxime->Coupling Activation->Coupling Cyclization High-Temperature Cyclization Coupling->Cyclization O-acyl amidoxime intermediate This compound This compound (3-(2-Furanyl)-1,2,4-oxadiazole) Cyclization->this compound

Caption: Key chemical transformations in the flow synthesis of this compound.

Continuous flow chemistry presents a powerful platform for the efficient and scalable synthesis of this compound and other 1,2,4-oxadiazole derivatives. The precise control over reaction parameters, enhanced heat and mass transfer, and the potential for in-line purification make it an attractive methodology for both laboratory-scale library synthesis and larger-scale production in drug development. The provided protocols and data, derived from analogous syntheses, offer a solid foundation for the development of a dedicated flow process for this compound production.

References

Application Notes and Protocols for the Use of 1,3,4-Oxadiazole Derivatives in Studies of Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is Furamizole, a comprehensive search of available scientific literature did not yield specific detailed data on its application in studies of drug-resistant bacteria. The following application notes and protocols are based on studies of closely related 1,3,4-oxadiazole derivatives and are provided as a representative guide. Researchers should validate these protocols for their specific compounds of interest.

Introduction

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore in the development of novel antibacterial agents. This compound is a nitrofuran-containing compound with a 1,3,4-oxadiazole core, indicative of its potential antibacterial properties. This document provides an overview of the application of 1,3,4-oxadiazole derivatives in the study of drug-resistant bacteria, with a focus on their antibacterial activity, mechanism of action, and effects on biofilm formation.

Data Presentation: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro antibacterial activity of various 1,3,4-oxadiazole derivatives against drug-resistant bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of 1,3,4-Oxadiazole Derivatives against Staphylococcus aureus

CompoundBacterial Strain(s)MIC Range (µg/mL)Reference
LMM6S. aureus1.95 - 7.81[1][2]
OZE-IS. aureus (7 strains)4 - 32[3]
OZE-IIS. aureus (7 strains)4 - 32[3]
OZE-IIIS. aureus (7 strains)4 - 32[3]

Table 2: Biofilm Inhibitory Concentrations of 1,3,4-Oxadiazole Derivatives against Staphylococcus aureus

CompoundBacterial StrainBiofilm Inhibitory Concentration (µg/mL)Reference
OZE-IS. aureus USA30016
OZE-IIS. aureus USA3008
OZE-IIIS. aureus USA30016

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 1,3,4-oxadiazole compound stock solution (e.g., in DMSO)

  • Bacterial culture (e.g., MRSA) in mid-logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 1,3,4-oxadiazole stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Biofilm Formation Inhibition Assay

This protocol assesses the ability of a compound to prevent the formation of bacterial biofilms.

Materials:

  • 1,3,4-oxadiazole compound stock solution

  • Bacterial culture (e.g., MRSA)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Preparation of Plates:

    • Prepare serial dilutions of the 1,3,4-oxadiazole compound in TSB with 1% glucose in a 96-well plate as described in the MIC protocol.

  • Inoculation:

    • Adjust the bacterial culture to a starting OD₆₀₀ of 0.05 in TSB with 1% glucose.

    • Add 100 µL of the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification of Biofilm:

    • Carefully remove the planktonic bacteria by washing the wells twice with phosphate-buffered saline (PBS).

    • Air dry the plate.

    • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 570 nm using a plate reader. The biofilm inhibitory concentration is the concentration that shows a significant reduction in absorbance compared to the growth control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action of 1,3,4-Oxadiazole Derivatives Oxadiazole Oxadiazole Bacterial_Cell Bacterial_Cell Oxadiazole->Bacterial_Cell Enters Cell ROS_Production ROS_Production Bacterial_Cell->ROS_Production Induces Membrane_Damage Membrane_Damage Bacterial_Cell->Membrane_Damage Causes Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition Bacterial_Cell->Cell_Wall_Synthesis_Inhibition Inhibits Bacterial_Death Bacterial_Death ROS_Production->Bacterial_Death Membrane_Damage->Bacterial_Death Cell_Wall_Synthesis_Inhibition->Bacterial_Death

Caption: Putative mechanisms of antibacterial action for 1,3,4-oxadiazole derivatives.

G cluster_1 Experimental Workflow: MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_2 Experimental Workflow: Biofilm Inhibition Assay Start Start Prepare_Plate Prepare Compound Dilutions in Plate Start->Prepare_Plate Inoculate Inoculate with Bacteria Prepare_Plate->Inoculate Incubate_Biofilm Incubate at 37°C for 24h Inoculate->Incubate_Biofilm Wash Wash to Remove Planktonic Cells Incubate_Biofilm->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the biofilm formation inhibition assay.

References

Furamizole in Veterinary Medicine: A Note on Current Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furamizole, a chemical compound belonging to the 1,3,4-oxadiazole class of molecules, is noted for its potential biological activities. However, a comprehensive review of current scientific literature and supplier information reveals that This compound is intended for laboratory research purposes only and is not approved for human or veterinary use. [1] Consequently, there is a lack of published studies on its application in veterinary medicine. Therefore, detailed application notes, established experimental protocols, and quantitative data from animal studies regarding this compound are not available.

While research on this compound in animal models is absent, the broader class of 1,3,4-oxadiazole derivatives has attracted scientific interest for its diverse pharmacological properties, which may have future implications for veterinary drug development.[2][3] This document provides a general overview of the potential of this chemical class and outlines a hypothetical workflow for preclinical evaluation, should a compound like this compound be considered for veterinary applications in the future.

The 1,3,4-Oxadiazole Derivatives: A Class of Potential Veterinary Compounds

This compound is chemically identified as 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine.[1][4][5] Its structure is characterized by a 1,3,4-oxadiazole ring, a heterocyclic moiety known to be present in various biologically active compounds.[2][6] Derivatives of 1,3,4-oxadiazole have been investigated for a wide range of therapeutic effects, including:

  • Antimicrobial Activity: Many compounds in this class have demonstrated antibacterial and antifungal properties.[7][8] Some have been evaluated against both Gram-positive and Gram-negative bacteria.[8]

  • Antiparasitic Activity: The oxadiazole scaffold is a component of some antiparasitic drug candidates.

  • Anti-inflammatory and Analgesic Properties: Research has also explored the potential of these derivatives in managing inflammation and pain.[2]

  • Agricultural Applications: Beyond medicine, some 1,3,4-oxadiazole derivatives have been developed as herbicides, insecticides, and fungicides for plant protection.[2][3]

Given this broad spectrum of activity, it is conceivable that novel 1,3,4-oxadiazole derivatives could be synthesized and screened for specific veterinary applications, such as new anthelmintics, antibiotics, or antifungals.

Hypothetical Preclinical Research Workflow for a Novel Oxadiazole Derivative in Veterinary Medicine

Should a compound from the 1,3,4-oxadiazole class be considered for veterinary use, a rigorous preclinical research workflow would be necessary. The following diagram illustrates a generalized pipeline for such an investigation.

preclinical_workflow cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_preclinical Phase 2: Preclinical Animal Studies cluster_development Phase 3: Clinical Development Compound_Synthesis Compound Synthesis (e.g., Novel Oxadiazole Derivative) In_Vitro_Screening In Vitro Screening (Target Pathogens/Cell Lines) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Pharmacokinetics Pharmacokinetics (PK) (ADME Studies in Target Species) Lead_Identification->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Efficacy in Animal Models) Pharmacokinetics->Pharmacodynamics Toxicology Toxicology & Safety (Dose-Ranging & Safety Studies) Pharmacodynamics->Toxicology Clinical_Trials Veterinary Clinical Trials (Target Animal Population) Toxicology->Clinical_Trials Regulatory_Approval Regulatory Approval (e.g., FDA-CVM) Clinical_Trials->Regulatory_Approval

Caption: A generalized workflow for the preclinical development of a novel veterinary drug candidate.

Conclusion

At present, this compound has no documented application in veterinary medicine research. The available information explicitly indicates it is not for veterinary use. For researchers interested in this area, the broader class of 1,3,4-oxadiazole derivatives presents a field rich with potential for the discovery of new therapeutic agents. Future research should focus on the synthesis and screening of novel derivatives specifically for veterinary pathogens and diseases, followed by a systematic and rigorous preclinical and clinical evaluation process.

References

Application Notes & Protocols for In Vivo Efficacy Testing of Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furamizole is a compound belonging to the 1,3,4-oxadiazole class of five-membered heterocyclic rings.[1][2] This structural scaffold is present in numerous therapeutic agents due to its metabolic stability and diverse biological activities.[1][3] While this compound itself is noted for its potent antibacterial activity[4][5], the broader 1,3,4-oxadiazole class has been extensively investigated for a range of therapeutic applications, including oncology and anti-inflammatory treatments.[1][5] Derivatives of this scaffold are known to act on various biological targets, including enzymes and proteins involved in cancer cell proliferation and inflammatory cascades.[5]

This document provides detailed experimental designs and protocols for evaluating the in vivo efficacy of this compound in two key therapeutic areas: Oncology and Inflammation . These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical studies.

Section 1: Oncological Efficacy Testing in a Xenograft Model

Application Note: The evaluation of novel compounds for anti-cancer activity is a critical step in drug development.[6] In vivo models, such as the human tumor xenograft model, are essential for assessing a drug candidate's therapeutic efficacy and potential toxicity in a living system.[7][8] This model involves implanting human tumor cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a setting that partially mimics human cancer biology.[9][10] Given that the 1,3,4-oxadiazole scaffold is a component of established anti-cancer agents like Zibotentan[3], testing this compound's efficacy against tumor growth is a rational line of investigation.

Hypothesized Signaling Pathway: Kinase Inhibition

Many anti-cancer drugs function by inhibiting specific signaling pathways that drive cell proliferation. The diagram below illustrates a generic kinase signaling pathway that is often targeted in cancer therapy. This compound, or its derivatives, could potentially interfere with such a pathway.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAS) Receptor->Kinase1 Activates GF Growth Factor GF->Receptor This compound This compound (Hypothesized Inhibitor) Kinase2 Kinase B (e.g., RAF) This compound->Kinase2 Inhibits Kinase1->Kinase2 Activates Kinase3 Kinase C (e.g., MEK) Kinase2->Kinase3 Activates TF Transcription Factor (e.g., ERK) Kinase3->TF Activates Proliferation Gene Transcription & Cell Proliferation TF->Proliferation Promotes

Caption: Hypothesized kinase signaling pathway inhibited by this compound.

Experimental Workflow: Subcutaneous Xenograft Study

The following workflow outlines the key stages of an in vivo efficacy study using a subcutaneous xenograft model.

G A 1. Cell Culture Human cancer cell line (e.g., HCC1806) C 3. Tumor Implantation Subcutaneous injection of 1x10^6 cells A->C B 2. Animal Acclimatization Immunodeficient mice (e.g., Athymic Nude) B->C D 4. Tumor Growth Monitor until tumors are palpable (~100 mm³) C->D E 5. Randomization & Grouping - Vehicle Control - this compound (Dose 1, 2) - Positive Control D->E F 6. Treatment Administration Daily dosing via specified route (e.g., IP, PO, IV) E->F G 7. Monitoring & Measurement - Tumor Volume (Calipers) - Body Weight - Clinical Signs F->G H 8. Study Endpoint Tumor volume limit reached or end of study period G->H 2-3 times/week I 9. Sample Collection Tumors, blood, organs H->I J 10. Data Analysis Tumor growth inhibition, statistical analysis, toxicity I->J

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: Murine Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to assess the efficacy of this compound.

1. Materials and Reagents:

  • Human cancer cell line (e.g., HCC1806 breast cancer, A549 lung cancer)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Matrigel (optional, for some cell lines)

  • Female athymic nude mice, 4-6 weeks old[11]

  • This compound, vehicle solution, positive control drug (e.g., Paclitaxel)

  • Anesthetic (e.g., Isoflurane)

  • Digital calipers, syringes, and needles (26G)[12]

2. Cell Preparation:

  • Culture cancer cells in standard conditions (37°C, 5% CO₂) until they reach 80-90% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer).

  • Resuspend cells in sterile, cold PBS (or a PBS/Matrigel mixture) to a final concentration of 10 x 10⁶ cells/mL. Keep on ice.

3. Tumor Implantation:

  • Anesthetize the mice according to approved institutional animal care protocols.

  • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[11]

  • Monitor animals for recovery from anesthesia.

4. Animal Grouping and Treatment:

  • Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (administered with the same vehicle used to dissolve this compound)

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive Control (a clinically relevant drug for the chosen cell line)

  • Administer treatments daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., intraperitoneal, oral gavage). Record the body weight of each animal at the time of dosing.

5. Efficacy and Toxicity Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor animals daily for any clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

  • The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or at a pre-determined time point (e.g., 21-28 days).

6. Endpoint Analysis:

  • At the end of the study, euthanize mice according to approved protocols.

  • Excise tumors, weigh them, and collect a portion for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot/RT-qPCR or fix in formalin for histopathology).[7]

  • Collect blood and major organs for toxicity assessment if required.

Data Presentation: Summary of Efficacy and Toxicity

Quantitative data should be summarized in tables for clear comparison.

GroupNInitial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)TGI (%)Final Body Weight Change (%) (Mean ± SEM)
Vehicle Control10125.5 ± 8.21650.4 ± 150.1-+5.2 ± 1.5
This compound (10 mg/kg)10124.9 ± 7.91155.8 ± 121.330.0+3.1 ± 1.8
This compound (50 mg/kg)10126.1 ± 8.5678.2 ± 95.758.9-2.5 ± 2.1
Positive Control10125.3 ± 8.1450.1 ± 75.472.7-8.9 ± 2.5
TGI (Tumor Growth Inhibition) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Section 2: Anti-Inflammatory Efficacy Testing

Application Note: Inflammation is a defensive response to harmful stimuli but can lead to chronic diseases when dysregulated.[13][14] Many therapeutic agents aim to modulate this process.[15] Animal models of inflammation are crucial for the preclinical evaluation of potential anti-inflammatory drugs.[16] The carrageenan-induced paw edema model is a widely used, reproducible model of acute inflammation, suitable for screening novel compounds.[16] It primarily assesses a compound's ability to inhibit edema resulting from the release of inflammatory mediators like histamine, serotonin, and prostaglandins.[16][17]

Inflammatory Signaling Pathway: Prostaglandin Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. This compound could potentially act on this or related pathways.

G cluster_membrane Cell Membrane Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 Activates COX COX-1 / COX-2 Enzymes AA->COX Substrate for PGs Prostaglandins (PGs) COX->PGs Synthesizes Inflammation Inflammation (Edema, Pain, Redness) PGs->Inflammation Mediates This compound This compound (Hypothesized Inhibitor) This compound->COX Inhibits

Caption: Prostaglandin synthesis pathway as a target for anti-inflammatory drugs.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram shows the workflow for the acute anti-inflammatory assay.

G A 1. Animal Acclimatization & Fasting (Wistar Rats or Mice) B 2. Baseline Measurement Measure initial paw volume (Plethysmometer) A->B C 3. Grouping & Pre-treatment - Vehicle Control - this compound (Dose 1, 2) - Positive Control (Indomethacin) B->C D 4. Induction of Edema Inject Carrageenan into subplantar region of hind paw C->D 1 hour post-treatment E 5. Post-Induction Measurement Measure paw volume at 1, 2, 3, 4, 5 hours D->E F 6. Data Calculation - Paw Volume Increase - Percent Inhibition of Edema E->F G 7. Statistical Analysis Compare treated groups to vehicle control F->G

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the acute anti-inflammatory activity of this compound.

1. Materials and Reagents:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • This compound, vehicle solution

  • Positive Control: Indomethacin (10 mg/kg)

  • Digital Plethysmometer

  • Syringes and needles

2. Animal Preparation and Dosing:

  • Acclimatize animals for at least one week. Fast animals overnight before the experiment with free access to water.

  • Randomly divide rats into groups (n=6 per group).

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: this compound (High Dose, e.g., 100 mg/kg)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg)

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

3. Induction and Measurement of Edema:

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[16]

  • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀ .

  • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the vehicle control group.

Data Presentation: Summary of Anti-Inflammatory Activity

| Group | N | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | Max % Inhibition | | :--- | :-: | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | 5h | (at 3h) | | Vehicle Control | 6 | - | 0.35±0.03 | 0.58±0.04 | 0.85±0.06 | 0.72±0.05 | 0.61±0.04 | - | | this compound | 6 | 25 | 0.28±0.02 | 0.45±0.03 | 0.62±0.05* | 0.55±0.04* | 0.48±0.03* | 27.1% | | this compound | 6 | 100 | 0.21±0.02* | 0.31±0.03** | 0.43±0.04** | 0.38±0.03** | 0.33±0.02** | 49.4% | | Indomethacin | 6 | 10 | 0.19±0.02** | 0.25±0.02** | 0.35±0.03** | 0.31±0.02** | 0.28±0.02** | 58.8% | *p < 0.05, **p < 0.01 compared to Vehicle Control

References

Troubleshooting & Optimization

How to improve the yield of Furamizole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Furamizole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material for the synthesis of this compound (2-amino-5-(furan-2-yl)-1,3,4-oxadiazole) is furan-2-carbohydrazide. This intermediate is typically synthesized from a furan-2-carboxylic acid derivative, such as methyl furan-2-carboxylate, by reaction with hydrazine hydrate. Another key reagent is a source for the 2-amino group, commonly cyanogen bromide or a semicarbazide/thiosemicarbazide derivative.

Q2: What are the main synthetic pathways to produce this compound?

A2: There are several established synthetic routes to this compound and other 2-amino-5-substituted-1,3,4-oxadiazoles. The most prevalent methods involve the cyclization of a carbohydrazide derivative. One common pathway involves the reaction of furan-2-carbohydrazide with cyanogen bromide. An alternative and widely used method is the oxidative cyclization of a semicarbazone or thiosemicarbazone precursor, which can be formed by the condensation of an appropriate aldehyde with semicarbazide or thiosemicarbazide.

Q3: What are the critical reaction parameters that influence the yield of this compound?

A3: Several parameters are crucial for maximizing the yield of this compound. These include the choice of cyclizing agent, reaction temperature, reaction time, and the purity of the starting materials. For instance, in methods involving oxidative cyclization, the choice of the oxidizing agent can significantly impact the yield. Similarly, in cyclodehydration reactions, the strength and stoichiometry of the dehydrating agent are critical. The solvent system and the work-up procedure also play a significant role in the final isolated yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete formation of the hydrazide intermediate.Ensure the reaction of the furan-2-carboxylic acid ester with hydrazine hydrate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if necessary.
Ineffective cyclization.The choice of cyclizing agent is critical. For carbohydrazide routes, ensure the cyanogen bromide is of good quality and used in the correct stoichiometry. For oxidative cyclization of semicarbazones, consider alternative oxidizing agents.
Degradation of the furan ring.The furan ring can be sensitive to strongly acidic or oxidizing conditions. If degradation is suspected, consider milder reaction conditions or a different synthetic route.
Formation of Side Products Incomplete reaction of starting materials.Monitor the reaction progress using TLC to ensure all starting material is consumed. Adjust reaction time and temperature as needed.
Competing side reactions.In syntheses starting from thiosemicarbazides, the formation of 2-amino-1,3,4-thiadiazoles is a common side reaction.[1] The choice of cyclizing agent can influence the regioselectivity. For example, using a desulfurizing agent like EDC·HCl in DMSO can favor the formation of the oxadiazole.[1]
Impure starting materials.Ensure the purity of all starting materials and reagents, especially the furan-2-carbohydrazide and the cyclizing agent. Purify intermediates if necessary.
Difficulty in Product Purification Presence of unreacted starting materials or reagents.Optimize the reaction to drive it to completion. During work-up, use appropriate extraction and washing steps to remove unreacted reagents.
Co-elution of impurities during chromatography.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product is insoluble or poorly soluble.Choose an appropriate solvent for recrystallization based on solubility tests. If the product precipitates too quickly, consider a solvent/anti-solvent system for slower crystallization.

Data Presentation: Comparison of Synthetic Methods for 2-Amino-1,3,4-Oxadiazoles

The following table summarizes the reported yields for different synthetic methods for 2-amino-5-aryl-1,3,4-oxadiazoles, which are structurally related to this compound. This data can be used as a reference for optimizing the synthesis of this compound.

Starting Material Cyclizing/Oxidizing Agent Solvent Yield (%) Reference
AcylthiosemicarbazideEDC·HClDMSOQuantitative[1]
SemicarbazoneI₂ / K₂CO₃1,4-DioxaneHigher than thiadiazole[1]
Semicarbazide & NitroalkanePolyphosphoric Acid--[1]
Acylthiosemicarbazide1,3-dibromo-5,5-dimethylhydantoin-Good yields[2]
SemicarbazoneElectrochemical OxidationAcetonitrile-[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(furan-2-yl)-1,3,4-oxadiazole via Oxidative Cyclization of Semicarbazone

This protocol is a general method that can be adapted for the synthesis of this compound.

Step 1: Synthesis of Furan-2-carbaldehyde Semicarbazone

  • Dissolve furan-2-carbaldehyde (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the furan-2-carbaldehyde semicarbazone.

Step 2: Oxidative Cyclization to 2-Amino-5-(furan-2-yl)-1,3,4-oxadiazole

  • Suspend the furan-2-carbaldehyde semicarbazone (1 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol.[1]

  • Add potassium carbonate (2 equivalents) and iodine (1.2 equivalents).[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-5-(furan-2-yl)-1,3,4-oxadiazole.

Visualizations

Furamizole_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_final Final Product Furan-2-carboxylic Acid Derivative Furan-2-carboxylic Acid Derivative Furan-2-carbohydrazide Furan-2-carbohydrazide Furan-2-carboxylic Acid Derivative->Furan-2-carbohydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Furan-2-carbohydrazide Reaction Reaction Furan-2-carbohydrazide->Reaction Cyclizing Agent Cyclizing Agent Cyclizing Agent->Reaction This compound This compound Reaction->this compound Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Yes Successful Synthesis Successful Synthesis Low Yield->Successful Synthesis No Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions Improve Work-up/Purification Improve Work-up/Purification Optimize Reaction Conditions->Improve Work-up/Purification Improve Work-up/Purification->Successful Synthesis

Caption: A logical approach to troubleshooting low yield in synthesis.

References

Overcoming solubility issues with Furamizole in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Furamizole in aqueous solutions.

FAQs: Understanding and Overcoming this compound Solubility Issues

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of nitrofuran with potent antibacterial properties.[1][2] Structurally, it is a 1,3,4-oxadiazole derivative, and the presence of aryl substituents on the oxadiazole ring contributes to its low aqueous solubility.[2][3] Poor solubility can hinder its bioavailability and limit its therapeutic efficacy in aqueous physiological environments. Many new chemical entities, particularly those with crystalline structures or lipophilic properties, face this challenge.[4][5]

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[4][5][6][7] The most common and effective methods include:

  • Co-solvents: Using a water-miscible organic solvent in which this compound is more soluble.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule, which can increase its solubility.

  • Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Surfactants: Using surfactants to form micelles that can solubilize this compound.

Q4: Can I use DMSO to dissolve this compound for my experiments?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds, including this compound.[8] It is often used to prepare concentrated stock solutions of poorly soluble compounds for in vitro assays.[8]

Q5: What is the maximum recommended concentration of DMSO in cell-based assays?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 1%, and ideally at or below 0.1% to minimize cytotoxic effects.[9] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q6: How can cyclodextrins help improve this compound's solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex.[10] This complex has improved aqueous solubility and dissolution rate compared to the free drug.[10]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Intrinsic Solubility This compound has very low inherent solubility in water. Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.
Incorrect pH The pH of your buffer may not be optimal for this compound solubility.
Insufficient Mixing/Time The compound may require more energy and time to dissolve.

Workflow for Troubleshooting Insolubility:

G A This compound powder insoluble in aqueous buffer B Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). A->B Primary Method C Experimentally determine the optimal pH for solubility. A->C Alternative D Utilize solubility enhancers like cyclodextrins or surfactants. A->D Alternative E Sonication or gentle heating with vortexing. A->E To Aid Dissolution F Successful Dissolution B->F C->F D->F E->F

Caption: Troubleshooting workflow for initial dissolution failure.

Issue 2: My this compound stock solution in DMSO precipitates when added to my aqueous media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit When the DMSO stock is added to the aqueous medium, the final concentration of this compound may be above its solubility limit in the final solvent mixture, causing it to precipitate.[11]
"Salting Out" Effect High salt concentrations in the aqueous buffer can decrease the solubility of organic compounds.
Temperature Shock Adding a room temperature or cold DMSO stock to a warm (e.g., 37°C) aqueous medium can sometimes cause precipitation.
Slow Dispersion Inadequate mixing upon addition can lead to localized high concentrations of this compound, promoting precipitation.[11]

Workflow for Preventing Precipitation:

G A Precipitation upon adding DMSO stock to aqueous media B Lower the final concentration of this compound. A->B C Increase the final percentage of DMSO (if tolerated by the assay). A->C D Warm the aqueous media to 37°C before adding the DMSO stock. A->D E Add the DMSO stock dropwise while vortexing or stirring the aqueous media. A->E F Consider using a solubility enhancer in the aqueous media. A->F G No Precipitation B->G C->G D->G E->G F->G

Caption: Workflow to prevent precipitation from DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous experimental media.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder and place it into a suitable tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath. Gentle warming (up to 37°C) can also be applied.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Table 1: Example Stock Solution Calculations for this compound (MW: 288.22 g/mol )

Desired Stock ConcentrationMass of this compound for 1 mL of Stock
10 mM2.88 mg
20 mM5.76 mg
50 mM14.41 mg
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound-cyclodextrin inclusion complex to increase its aqueous solubility.

Materials:

  • This compound (solid powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle

Procedure (Kneading Method):

  • Prepare a molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of water to create a paste.

  • Add the this compound powder to the paste.

  • Knead the mixture for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • The resulting solid is the this compound-HP-β-CD inclusion complex, which can then be dissolved in aqueous solutions.

Table 2: Solubility Enhancement of a Model Poorly Soluble Compound with Cyclodextrins

Formulation Solubility (µg/mL) Fold Increase
Compound alone in water51
Compound with 1% HP-β-CD5010
Compound with 5% HP-β-CD25050
Note: This table presents illustrative data for a model compound, as specific data for this compound is not available. The actual fold increase for this compound must be determined experimentally.
Protocol 3: Serial Dilution of this compound from a DMSO Stock Solution

Objective: To prepare working solutions of this compound by serially diluting a concentrated DMSO stock into the final aqueous medium.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile aqueous medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Label a series of microcentrifuge tubes for each desired final concentration.

  • Dispense the appropriate volume of aqueous medium into each tube.

  • To prepare the highest concentration working solution, add a small volume of the DMSO stock to the corresponding tube of aqueous medium and mix thoroughly.

  • To prepare the next concentration, take an aliquot from the previously diluted solution and add it to the next tube containing the aqueous medium.

  • Repeat this process until all desired concentrations are prepared. Ensure the final DMSO concentration remains constant and below the tolerated level for your assay.

Logical Diagram for Serial Dilution:

G Stock 10 mM this compound in 100% DMSO Dilution1 100 µM this compound in 1% DMSO Stock->Dilution1 1:100 dilution Dilution2 10 µM this compound in 1% DMSO Dilution1->Dilution2 1:10 dilution Dilution3 1 µM this compound in 1% DMSO Dilution2->Dilution3 1:10 dilution

Caption: Example of a serial dilution scheme.

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and offers solutions to specific problems you may encounter during the synthesis of 1,3,4-oxadiazole derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Cyclization: The cyclodehydration of the intermediate (e.g., N,N'-diacylhydrazine or acylhydrazone) is a critical step.

    • Troubleshooting:

      • Choice of Dehydrating/Oxidizing Agent: The effectiveness of the cyclizing agent is crucial. Harsh reagents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) are commonly used but can lead to degradation of sensitive substrates.[1][2] Consider using milder and more efficient reagents. For the cyclization of N-acylhydrazones, oxidants like iodine, ceric ammonium nitrate, or even greener options like iron-catalyzed reactions with hydrogen peroxide can be effective.[1][3]

      • Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[4][5]

  • Precursor Instability: The acylhydrazide or acylhydrazone precursors may be unstable under the reaction conditions.

    • Troubleshooting:

      • One-Pot Synthesis: To minimize the decomposition of intermediates, consider a one-pot synthesis approach where the intermediate is generated and cyclized in the same reaction vessel without isolation.[3][4][6]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired 1,3,4-oxadiazole.

    • Troubleshooting:

      • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

      • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may lead to the formation of side products.

Q2: I am observing the formation of significant side products. What are the common side products and how can I minimize them?

A2: The nature of side products often depends on the synthetic route employed.

  • From Thiosemicarbazide Precursors: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, a common side product is the corresponding 2-amino-1,3,4-thiadiazole.

    • Troubleshooting:

      • Choice of Cyclizing Agent: The choice of the cyclizing agent can influence the chemoselectivity. For instance, using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent has been shown to favor the formation of the 2-amino-1,3,4-oxadiazole.[7]

  • From Acylhydrazone Cyclization: Incomplete oxidation or alternative cyclization pathways can lead to various impurities.

    • Troubleshooting:

      • Careful Selection of Oxidant: The choice of oxidizing agent and reaction conditions is critical to ensure the desired oxidative cyclization.

Q3: I am facing difficulties in purifying my 1,3,4-oxadiazole product. What are the recommended purification techniques?

A3: Purification challenges often arise from the presence of unreacted starting materials, intermediates, or side products with similar polarities to the desired product.

  • Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives.

    • Protocol: Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.

    • Protocol: The choice of eluent system is crucial. A gradient of ethyl acetate in hexane is often a good starting point. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Work-up Procedure: A proper aqueous work-up after the reaction can help remove many impurities. For example, pouring the reaction mixture into crushed ice can precipitate the crude product, which can then be filtered and further purified.[8]

Data Presentation

Table 1: Comparison of Yields for Different Cyclodehydrating Agents in the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-Diacylhydrazines.

Dehydrating AgentTypical Yield (%)Reference
POCl₃54 - 66[1]
(CF₃SO₂)₂OHigh (not specified)[1]
P₂O₅ in PPAModerate (not specified)[1]
H₂SO₄Moderate (not specified)[1]

Table 2: Comparison of Yields for Different Coupling Reagents in the Synthesis of 2-Amino-1,3,4-oxadiazoles from Thiosemicarbazides.

Coupling ReagentYield (%)Reference
TBTU85[7]
DIC85[7]
CDI63[7]
DCC50[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones. [3]

  • Preparation of Acylhydrazone (Intermediate 3):

    • To a solution of the aldehyde (1 mmol) in ethanol, add the acyl hydrazide (1 mmol).

    • Reflux the mixture for 4 hours.

    • After cooling, the precipitated acylhydrazone is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization to 1,3,4-Oxadiazole (4):

    • To a solution of the acylhydrazone (1 mmol) in acetonitrile (0.15 M), add FeBr₃ (15 mol%).

    • Add 30% aqueous hydrogen peroxide (3 equivalents) dropwise.

    • Stir the reaction mixture at 50 °C for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. [3]

  • To a solution of the aldehyde (1 mmol) and acyl hydrazide (1 mmol) in acetonitrile (0.15 M), stir the mixture at 70 °C for 4 hours.

  • Cool the reaction mixture to 50 °C.

  • Add FeBr₃ (15 mol%) and 30% aqueous hydrogen peroxide (3 equivalents) dropwise.

  • Stir the reaction for an additional 2 hours at 50 °C.

  • Follow the work-up and purification procedure described in Protocol 1.

Visualizations

experimental_workflow start Starting Materials (Aldehyde + Acyl Hydrazide) intermediate Acylhydrazone (Intermediate) start->intermediate Condensation cyclization Oxidative Cyclization (e.g., FeBr3/H2O2) intermediate->cyclization Addition of Oxidizing Agent product 2,5-Disubstituted 1,3,4-Oxadiazole cyclization->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

troubleshooting_low_yield problem Low Yield of 1,3,4-Oxadiazole cause1 Incomplete Cyclization? problem->cause1 cause2 Precursor Instability? problem->cause2 cause3 Side Reactions? problem->cause3 solution1a Optimize Dehydrating/ Oxidizing Agent cause1->solution1a solution1b Adjust Temperature/Time (Monitor by TLC) cause1->solution1b solution2 Consider One-Pot Synthesis cause2->solution2 solution3a Use Inert Atmosphere cause3->solution3a solution3b Check Reactant Stoichiometry cause3->solution3b

Caption: Troubleshooting guide for addressing low reaction yields in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Furamizole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Furamizole analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot synthesis of a 2-(furan-2-yl)-1H-imidazole analog is resulting in a low yield. How can I improve it?

A1: Low yields in the one-pot synthesis of tetrasubstituted imidazole derivatives, such as this compound analogs, can often be attributed to suboptimal reaction conditions. Here are several factors to consider for optimization:

  • Catalyst Choice: The choice of catalyst is crucial. While various catalysts can be used, their efficiency can differ. For instance, in a one-pot synthesis involving benzil, an aldehyde, an amine, and ammonium acetate, catalysts like C4H10BF3O have been used.[1] It is recommended to screen different Lewis or Brønsted acid catalysts to find the most effective one for your specific substrates.

  • Solvent System: The polarity of the solvent can significantly influence the reaction rate and yield. Absolute ethanol is a commonly used solvent.[1] However, exploring other polar protic or aprotic solvents might be beneficial.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. For a synthesis using ethanol, refluxing at its boiling point (78°C) for about 24 hours has been reported.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and avoid potential degradation of the product with prolonged heating.[1]

  • Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. An excess of ammonium acetate is typically used. For example, a reported synthesis uses a mole ratio of benzil:ammonium acetate:amine:furan-2-carbaldehyde of 6:24:27:9.[1] Optimizing these ratios for your specific substrates can improve the yield.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A2: The formation of multiple products in this type of multi-component reaction is a common issue. Potential side products could include partially reacted intermediates or products from competing reaction pathways.

  • Minimizing Side Products:

    • Control of Reaction Conditions: Strict control of the reaction temperature can help minimize the formation of undesired byproducts.

    • Order of Reagent Addition: In some cases, the order in which the reactants are added can influence the product distribution.

    • Purification Strategy: A robust purification strategy is key. Column chromatography is often necessary to separate the desired product from impurities. A common eluent system for purifying 2-(furan-2-yl)-1H-imidazole analogs is a mixture of ethyl acetate and benzene (e.g., a 2:8 ratio).[1]

Q3: What is a reliable method for the purification and recrystallization of this compound analogs?

A3: Post-reaction work-up and purification are critical for obtaining a high-purity product.

  • Extraction: After the reaction is complete and the mixture is cooled, the product can be extracted with a suitable organic solvent like dichloromethane.[1]

  • Column Chromatography: As mentioned, column chromatography is a standard method for purification. The choice of stationary phase (e.g., silica gel) and eluent system should be optimized based on the polarity of your specific analog.

  • Recrystallization: The final step for obtaining a highly pure crystalline product is often recrystallization. Slow evaporation from a solvent like ethanol has been shown to be effective for yielding pure crystals of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Analog

This protocol is adapted from the synthesis of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.[1]

Materials:

  • Benzil

  • Ammonium acetate

  • Substituted amine (e.g., 2,3-dihydrobenzo[b][1][2]dioxin-6-amine)

  • Furan-2-carbaldehyde

  • Absolute ethanol

  • Catalyst (e.g., C4H10BF3O)

  • Dichloromethane

  • Ethyl acetate

  • Benzene

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine benzil (6.0 mmol), ammonium acetate (24.0 mmol), the desired amine (27.0 mmol), and furan-2-carbaldehyde (9.0 mmol) in absolute ethanol (20 ml).

  • Add a catalytic amount of C4H10BF3O (2-3 drops).

  • Reflux the reaction mixture for approximately 24 hours at the boiling point of ethanol (78°C).

  • Monitor the reaction progress by TLC using an ethyl acetate:benzene (2:8) mixture as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Recrystallize the purified product from ethanol by slow evaporation to obtain the final pure compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for a this compound Analog

ParameterValueReference
Reactants Benzil, Ammonium Acetate, 2,3-dihydrobenzo[b][1][2]dioxin-6-amine, Furan-2-carbaldehyde[1]
Catalyst C4H10BF3O[1]
Solvent Absolute Ethanol[1]
Temperature 78°C (Reflux)[1]
Reaction Time 24 hours[1]
Yield 92%[1]
Purification Column Chromatography followed by Recrystallization[1]

Visualizations

Experimental Workflow for One-Pot Imidazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: - Benzil - Ammonium Acetate - Amine - Furan-2-carbaldehyde B Add Solvent (Absolute Ethanol) A->B C Add Catalyst (e.g., C4H10BF3O) B->C D Reflux at 78°C for 24h C->D E Monitor by TLC D->E Periodic Sampling F Cool to RT D->F E->D G Extract with Dichloromethane F->G H Column Chromatography G->H I Recrystallize from Ethanol H->I J Pure this compound Analog I->J

Caption: Workflow for the one-pot synthesis of this compound analogs.

Logical Relationship for Troubleshooting Low Yield

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Suboptimal Catalyst Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Inadequate Time/Temp Problem->Cause3 Cause4 Non-ideal Stoichiometry Problem->Cause4 Solution1 Screen Catalysts Cause1->Solution1 Solution2 Test Different Solvents Cause2->Solution2 Solution3 Monitor with TLC & Adjust Time/Temp Cause3->Solution3 Solution4 Optimize Reactant Ratios Cause4->Solution4

Caption: Troubleshooting guide for low reaction yield in this compound analog synthesis.

References

Furamizole Bioassays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furamizole bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

A1: this compound, like many 1,3,4-oxadiazole derivatives, can have limited solubility in aqueous solutions.[1] It is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2] When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure vigorous mixing. If precipitation still occurs, consider the following:

  • Decrease the final concentration of this compound: It's possible you are exceeding its solubility limit in the final assay conditions.

  • Optimize the solvent concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it's crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

Q2: I am observing high background noise in my fluorescence-based assay with this compound. What could be the cause?

A2: High background in fluorescence assays can be a common issue. This compound's structure, which includes a nitrofuran moiety, may contribute to autofluorescence or quenching depending on the excitation and emission wavelengths used.[3][4] Here are some troubleshooting steps:

  • Run a compound-only control: To determine if this compound itself is fluorescent at the assay wavelengths, measure the fluorescence of the compound in the assay buffer without cells or other reagents.

  • Shift to longer wavelengths: If possible, use fluorescent dyes that excite and emit at longer wavelengths (red-shifted) to minimize interference from autofluorescent compounds.[5]

  • Optimize reagent concentrations: High concentrations of detection reagents can lead to non-specific signals. Titrate your antibodies or fluorescent substrates to find the optimal concentration that provides a good signal-to-noise ratio.

  • Ensure thorough washing: Inadequate washing between steps in plate-based assays can leave residual reagents, leading to high background.[6][7] Increase the number of wash steps or the washing time.

Q3: My minimum inhibitory concentration (MIC) results for this compound are inconsistent across experiments. What factors could be contributing to this variability?

A3: Inconsistent MIC values can arise from several factors. Here are some key areas to check:

  • Inoculum density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL, for each experiment.

  • Compound stability: this compound solutions, especially when stored for extended periods in DMSO, may degrade.[8] It is advisable to use freshly prepared stock solutions for each experiment.

  • Incubation time and conditions: Adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C) as variations can affect bacterial growth and, consequently, the apparent MIC.

  • Methodology: Ensure strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No or very low antibacterial activity 1. Compound Degradation: this compound may be unstable under your experimental conditions. 2. Inappropriate Solvent: The solvent used may be inhibiting the compound's activity. 3. Resistant Bacterial Strain: The bacterial strain being tested may be resistant to this compound.1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2. Use DMSO as the primary solvent for stock solutions. Ensure the final DMSO concentration in the assay is not inhibitory to the bacteria (include a vehicle control). 3. Verify the susceptibility of your bacterial strain using a known sensitive control strain.
High variability between replicate wells 1. Inaccurate Pipetting: Inconsistent volumes of compound, cells, or bacteria. 2. Poor Mixing: Uneven distribution of the compound or cells in the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. 2. Mix the contents of each well thoroughly by gently pipetting up and down after adding each component. 3. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental data.
Unexpected cytotoxicity in eukaryotic cell assays 1. Off-target effects: this compound may be affecting cellular pathways other than the intended target. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Investigate potential off-target effects by performing counter-screens or consulting literature on related compounds. 1,3,4-oxadiazole derivatives have been reported to potentially target the NF-κB signaling pathway.[7] 2. Perform a dose-response curve for the solvent alone to determine its cytotoxic concentration for your specific cell line. Keep the final solvent concentration below this level and consistent across all wells.
False positives in colorimetric assays (e.g., MTT, XTT) 1. Compound Interference: this compound, due to its nitro group, may directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.1. Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).

Quantitative Data Summary

The following tables provide example data for this compound and related compounds. Note that these values can vary depending on the specific experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Common Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
This compound-related oxadiazole derivativesEscherichia coli8 - 16[2]
This compound-related oxadiazole derivativesStaphylococcus aureus0.5 - 4[9]
NitrofurantoinEscherichia coliMIC50: 16, MIC90: 128[10]

Table 2: IC50 Values of 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
1,3,4-oxadiazole-pyrazole hybridsMCF-7 (Breast Cancer)2.67[11]
1,3,4-oxadiazole-pyrazole hybridsHEpG2 (Liver Cancer)4.62[11]
Diosgenin-linked 1,3,4-oxadiazoleA549 (Lung Cancer)33.55 - 34.38[11]
Thioether 1,3,4-oxadiazole derivativesMCF-7 (Breast Cancer)0.7[6]
1,3,4-oxadiazole with benzodioxan moietyHepG2 (Liver Cancer)1.27[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., E. coli or S. aureus) overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

DNA Gyrase Inhibition Assay

This assay determines the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and DNA gyrase enzyme.

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO, ensuring the final DMSO concentration is low, e.g., <5%) to the reaction tubes. Include a no-compound control and a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) prep_dilutions Serial Dilutions in Broth prep_compound->prep_dilutions inoculate Inoculate 96-well plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Furamizole_MoA cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Required for Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Division->Bacterial_Death

Caption: Proposed mechanism of action of this compound via DNA gyrase inhibition.

Troubleshooting_Logic decision decision issue issue start Unexpected Result in Bioassay check_controls Are controls (positive, negative, vehicle) behaving as expected? start->check_controls issue_assay_setup Issue with Assay Setup (Reagents, Protocol) check_controls->issue_assay_setup No check_compound_props Consider Compound-Specific Properties check_controls->check_compound_props Yes is_fluorescence Is it a fluorescence assay? check_compound_props->is_fluorescence check_solubility Check for Precipitation is_fluorescence->check_solubility No issue_fluorescence Potential Fluorescence Interference is_fluorescence->issue_fluorescence Yes issue_solubility Solubility Issue check_solubility->issue_solubility check_stability Review Compound Stability & Handling check_solubility->check_stability issue_stability Degradation Issue check_stability->issue_stability

Caption: A logical flowchart for troubleshooting unexpected bioassay results.

References

Degradation pathways of Furamizole under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Furamizole under forced degradation conditions?

A1: Based on its structure, a 5-nitrofuran substituted 1,3,4-oxadiazole, this compound is susceptible to degradation through several pathways, primarily hydrolysis of the oxadiazole ring and reactions involving the nitrofuran ring.

  • Hydrolytic Degradation: The 1,3,4-oxadiazole ring can undergo cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis may lead to the opening of the oxadiazole ring to form a hydrazide derivative. In contrast, base-catalyzed hydrolysis could result in the formation of a carboxylate and other degradation products. The rate and products of hydrolysis are expected to be highly pH-dependent.

  • Oxidative Degradation: The nitrofuran moiety and the oxadiazole ring can be susceptible to oxidation. The nitro group on the furan ring can undergo reduction under certain conditions, but oxidation may lead to the formation of various oxidized byproducts.

  • Photolytic Degradation: Aromatic nitro compounds are often sensitive to light. Photodegradation of this compound may involve complex radical reactions, leading to a variety of degradation products. The specific products will depend on the wavelength of light and the solvent used.

Q2: I am observing a rapid loss of this compound in my aqueous solution at neutral pH. What could be the cause?

A2: While many compounds are most stable at neutral pH, some, like certain oxadiazole derivatives, can still undergo hydrolysis. Additionally, if your solution is not protected from light, photodegradation could be a significant factor. We recommend conducting control experiments in the dark to assess the contribution of photodegradation. Also, ensure the absence of any metal ion contaminants in your buffer, as they can catalyze degradation.

Q3: My stability-indicating HPLC method shows several degradation peaks, but I am struggling to achieve good separation. What can I do?

A3: Achieving good separation of polar degradation products from the parent drug can be challenging. Here are a few troubleshooting tips:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution with a mobile phase starting at a lower organic content and gradually increasing it can improve the resolution of early-eluting polar degradants.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values (e.g., using phosphate or acetate buffers) to optimize selectivity.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, which can offer different interactions with the analytes.

  • Ion-Pairing Agents: For highly polar or ionic degradants, adding an ion-pairing agent like trifluoroacetic acid (TFA) or an alkyl sulfonate to the mobile phase can improve retention and peak shape.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies
  • Symptom: The sum of the peak area of the parent drug and all degradation products is significantly less than 100% of the initial peak area of the drug.

  • Possible Causes:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.

    • Adsorption to Vials: Highly polar or charged degradants may adsorb to the surface of glass or plastic vials.

    • Incomplete Elution: Some degradation products may be too strongly retained on the HPLC column under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Use a mass spectrometer (LC-MS) in parallel with the UV detector to look for non-UV active products.

    • If volatile products are suspected, consider using headspace gas chromatography (GC) for analysis.

    • Use silanized glass vials or polypropylene vials to minimize adsorption.

    • Modify the HPLC method to include a stronger organic solvent in the mobile phase at the end of the gradient to ensure all compounds are eluted.

Issue 2: Inconsistent Degradation Rates
  • Symptom: Reproducibility of degradation percentage under the same stress conditions is poor.

  • Possible Causes:

    • Temperature Fluctuations: Inconsistent temperature control during thermal stress studies.

    • Light Exposure Variation: Inconsistent light intensity or distance from the light source in photostability studies.

    • Oxygen Content: Variable dissolved oxygen in solutions for oxidative degradation studies.

    • pH Drift: The pH of the solution may change over the course of the experiment, especially in unbuffered or weakly buffered solutions.

  • Troubleshooting Steps:

    • Use a calibrated oven or water bath with precise temperature control.

    • Utilize a validated photostability chamber with a calibrated light source.

    • For oxidative studies, ensure consistent aeration or de-aeration of the solutions.

    • Use buffers with sufficient capacity to maintain a constant pH throughout the experiment.

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C). If no degradation is observed, use 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a thin layer in a petri dish.

    • Expose to 80°C in a calibrated oven for 24, 48, and 72 hours.

    • At each time point, dissolve a portion of the powder in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 0.1 mg/mL.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time intervals.

Stability-Indicating HPLC Method (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of forced degradation results for this compound. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl24 h at 60°C15%24.5
0.1 M NaOH8 h at RT40%33.2, 5.1
3% H₂O₂24 h at RT25%46.8
Heat (Solid)72 h at 80°C< 5%18.2
Photolysis1.2 M lux h60%>5Complex pattern

Visualizations

degradation_workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Acid_Stress Acidic (e.g., 0.1M HCl, 60°C) This compound->Acid_Stress Base_Stress Basic (e.g., 0.1M NaOH, RT) This compound->Base_Stress Oxidative_Stress Oxidative (e.g., 3% H₂O₂, RT) This compound->Oxidative_Stress Photo_Stress Photolytic (ICH Q1B) This compound->Photo_Stress HPLC Stability-Indicating HPLC-UV/PDA Acid_Stress->HPLC Base_Stress->HPLC Oxidative_Stress->HPLC Photo_Stress->HPLC LC_MS LC-MS for Identification HPLC->LC_MS Characterize Peaks NMR NMR for Structure Elucidation LC_MS->NMR Confirm Structure

Caption: Workflow for investigating this compound degradation.

hypothetical_hydrolysis This compound This compound (1,3,4-Oxadiazole) Acid_Product Hydrazide Derivative (Ring Opening) This compound->Acid_Product Acidic Hydrolysis (H⁺/H₂O) Base_Product Carboxylate + Other Fragments (Ring Cleavage) This compound->Base_Product Basic Hydrolysis (OH⁻/H₂O)

Caption: Hypothetical hydrolytic degradation pathways of this compound.

Technical Support Center: Purification of Furamizole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of Furamizole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its 1,3,4-oxadiazole derivatives.

Problem Possible Cause Suggested Solution
Low Recovery After Column Chromatography 1. Compound strongly adsorbed on silica gel: The polarity of the eluent may be too low. 2. Compound degradation on silica: Some compounds are sensitive to the acidic nature of silica gel. 3. Improper column packing: Channeling in the column can lead to poor separation and recovery.1. Optimize the mobile phase: Gradually increase the polarity of the eluent. A typical mobile phase for 1,3,4-oxadiazole derivatives is a mixture of hexane and ethyl acetate.[1] You can try gradients from non-polar to more polar. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column. 3. Ensure proper column packing: Use a slurry packing method to create a homogenous column bed.
Persistent Impurities After Recrystallization 1. Inappropriate solvent choice: The chosen solvent may have similar solubility for both the product and the impurity. 2. Supersaturation not achieved correctly: Cooling the solution too quickly can lead to the co-precipitation of impurities. 3. Presence of isomeric impurities: Isomers can have very similar physical properties, making separation by recrystallization difficult.1. Solvent screening: Test a variety of solvents with different polarities. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature. Common solvents for recrystallizing 1,3,4-oxadiazole derivatives include ethanol, dimethylformamide (DMF), and benzene/hexane mixtures.[1] 2. Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. 3. Multiple recrystallizations: If impurities persist, a second or even third recrystallization may be necessary. Alternatively, combine recrystallization with another purification technique like column chromatography.
Oily Product Instead of Crystals 1. Presence of residual solvent: Trace amounts of solvent can prevent crystallization. 2. Low melting point of the compound: The compound may be an oil at room temperature. 3. Presence of impurities that inhibit crystallization. 1. Thorough drying: Dry the product under high vacuum for an extended period to remove all residual solvents. 2. Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and scratch the flask with a glass rod to induce crystallization. 3. Purify further: The oily nature may be due to impurities. Subject the product to column chromatography before attempting crystallization again.
Broad or Multiple Spots on TLC 1. Sample is not pure: The presence of multiple spots indicates impurities. 2. Compound is degrading on the TLC plate: The silica gel on the TLC plate can sometimes cause degradation. 3. Inappropriate mobile phase: The chosen solvent system may not be providing good separation.1. Purify the sample: Use column chromatography or recrystallization to purify the compound. 2. Use neutral TLC plates: If degradation is suspected, try using neutral alumina TLC plates. 3. Optimize the mobile phase: Experiment with different solvent ratios (e.g., varying the hexane:ethyl acetate ratio) to achieve better separation of spots.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most frequently reported methods for the purification of this compound and its 1,3,4-oxadiazole derivatives are recrystallization and silica gel column chromatography.[1][2] Recrystallization is often performed using solvents like ethanol, DMF, or mixtures of benzene and hexane.[1] For column chromatography, a common mobile phase is a mixture of benzene and ethyl acetate or hexane and ethyl acetate.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process.[3] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your target compound from impurities.

Q3: What analytical techniques can be used to confirm the purity of the final product?

A3: To confirm the purity and verify the structure of the synthesized compounds, a combination of spectroscopic and analytical techniques is employed. These include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the chemical structure of the compound.[4][5]

  • Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present in the molecule.[4][5]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.[6]

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the expected formula.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound with high accuracy.[]

Q4: Are there any alternative synthesis methods that can lead to a purer crude product, simplifying the purification process?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for synthesizing 1,3,4-oxadiazole derivatives. This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods, which can simplify the subsequent purification steps.[8]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find the optimal one.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel column.

  • Elution: Start eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude this compound Derivative Purification_Choice Choose Purification Method Synthesis->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Initial Purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis TLC_Analysis->Purification_Choice Multiple Spots Pure_Product Pure Product TLC_Analysis->Pure_Product Single Spot Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopic_Analysis

Caption: General workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Low_Yield Low Yield? Is_Pure->Low_Yield Yes Troubleshoot_Purity Troubleshoot Purity - Change Solvent - Different Method Is_Pure->Troubleshoot_Purity No Final_Product Final Pure Product Low_Yield->Final_Product No Troubleshoot_Yield Troubleshoot Yield - Optimize Conditions - Check for Degradation Low_Yield->Troubleshoot_Yield Yes End End Final_Product->End Troubleshoot_Purity->Start Troubleshoot_Yield->Start

Caption: A logical diagram for troubleshooting common purification issues.

References

Avoiding common pitfalls in spectroscopic analysis of Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Spectroscopic Analysis of Furamizole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the spectroscopic analysis of this compound. This compound is a heterocyclic compound with the chemical formula C12H8N4O5, known for its potential biological activities.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in its spectroscopic characterization, particularly using UV-Visible and fluorescence spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My UV-Vis absorbance readings for this compound are inconsistent. What are the common causes?

A1: Inconsistent absorbance readings can stem from several factors. The most common include:

  • pH Sensitivity: The electronic structure of this compound, like many heterocyclic compounds, can be influenced by the pH of the solution. A change in pH can alter the protonation state of the molecule, leading to shifts in the absorption spectrum.

  • Solvent Effects: The polarity of the solvent can affect the energy levels of the molecule's electronic orbitals, causing shifts in the absorption maxima (λmax).

  • Concentration Errors: While seemingly straightforward, inaccuracies in preparing serial dilutions are a frequent source of error.

  • Cuvette Mismatching: Using different cuvettes for the blank and the sample can introduce variability if they are not perfectly matched optically.

  • Instrument Drift: Fluctuations in the lamp output or detector sensitivity over time can cause baseline drift.[3]

Q2: I am observing very weak or no fluorescence signal from my this compound sample. What should I check?

A2: A weak or absent fluorescence signal can be due to several issues:

  • Incorrect Excitation Wavelength: Ensure you are using the correct excitation wavelength that corresponds to an absorption maximum of this compound.

  • Concentration Quenching: At high concentrations, molecules can interact in a way that quenches fluorescence. Try diluting your sample.

  • Inner Filter Effect: If the sample's absorbance is too high (typically > 0.1 AU), the excitation light may not penetrate the sample uniformly, and the emitted light may be reabsorbed.[4]

  • Solvent Quenching: Certain solvents or impurities in the solvent can quench fluorescence. For example, solvents with heavy atoms (e.g., chloroform) can reduce fluorescence intensity.

  • Sample Degradation (Photobleaching): Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore.

Q3: My fluorescence emission spectrum shows unexpected peaks. What could be the cause?

A3: Extraneous peaks in a fluorescence spectrum can arise from:

  • Raman Scattering: The solvent itself can produce a Raman peak, which is often mistaken for a true fluorescence signal. To check for this, change the excitation wavelength; a Raman peak will shift with the excitation wavelength, while a fluorescence peak will not.[5]

  • Second-Order Effects: In some instruments, light at twice the excitation wavelength can pass through the emission monochromator. Using appropriate filters can eliminate this artifact.[5]

  • Fluorescent Impurities: Contaminants in the solvent, the sample, or on the cuvette can be a source of unexpected fluorescence.

Troubleshooting Guides

Guide 1: Correcting for Inner Filter Effects

The inner filter effect is a common issue in fluorescence spectroscopy where the sample's high absorbance interferes with the measurement.[4]

Symptom Possible Cause Recommended Action
Distorted emission spectrumHigh sample concentrationDilute the sample until the absorbance at the excitation wavelength is below 0.1 AU.
Non-linear relationship between concentration and fluorescence intensityReabsorption of emitted lightUse a triangular or front-face cuvette for highly concentrated samples.
Guide 2: Managing Solvent-Related Issues

The choice of solvent can significantly impact the spectroscopic properties of this compound.

Solvent Property Effect on this compound Spectrum Recommendation
Polarity Shifts in λmax (absorption and emission)Characterize this compound in a range of solvents with varying polarities to understand its photophysical behavior.
pH Alteration of absorption and emission spectraUse buffered solutions to maintain a constant pH during analysis.
Presence of Quenchers Decreased fluorescence intensityUse high-purity, spectroscopy-grade solvents.

Experimental Protocols

Protocol 1: Standard UV-Vis Absorbance Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to stabilize the lamp output.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Perform serial dilutions to obtain a concentration that gives an absorbance in the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blanking: Fill a clean quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Set the absorbance to zero at all wavelengths.

  • Measurement: Replace the blank cuvette with the cuvette containing the this compound solution. Record the absorbance spectrum.

Protocol 2: Fluorescence Emission Spectrum Acquisition
  • Determine Excitation Wavelength: From the UV-Vis absorbance spectrum, identify the wavelength of maximum absorbance (λmax). This will be your excitation wavelength.

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 AU at the chosen excitation wavelength to avoid inner filter effects.[4]

  • Instrument Setup: Set the excitation wavelength on the fluorometer. Set the emission and excitation slit widths (e.g., 5 nm).

  • Blank Subtraction: Acquire a spectrum of the solvent blank. This will help in identifying and subtracting any background signals, including Raman peaks.

  • Sample Measurement: Acquire the fluorescence emission spectrum of the this compound sample.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_dilute Serial Dilution prep_stock->prep_dilute uv_vis UV-Vis Absorbance prep_dilute->uv_vis Determine λmax fluorescence Fluorescence Emission uv_vis->fluorescence Set Excitation Wavelength process_data Data Analysis & Interpretation fluorescence->process_data

Caption: General workflow for spectroscopic analysis of this compound.

troubleshooting_workflow start Inconsistent Fluorescence Signal check_conc Is Absorbance < 0.1 AU? start->check_conc check_params Are Excitation/Emission Wavelengths Correct? check_conc->check_params Yes dilute Dilute Sample check_conc->dilute No check_solvent Is Solvent High Purity? check_params->check_solvent Yes correct_params Correct Instrument Parameters check_params->correct_params No remeasure Remeasure check_solvent->remeasure Yes use_new_solvent Use Spectroscopy-Grade Solvent check_solvent->use_new_solvent No dilute->remeasure correct_params->remeasure use_new_solvent->remeasure

Caption: Troubleshooting guide for inconsistent fluorescence signals.

This technical support guide is intended to provide a starting point for addressing common issues in the spectroscopic analysis of this compound. For more complex problems, consulting detailed literature on spectroscopic techniques and the specific instrumentation in use is recommended."}

References

Technical Support Center: Enhancing Furamizole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Furamizole in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, a 1,3,4-oxadiazole derivative containing a nitrofuran moiety, is susceptible to degradation under several conditions. The primary factors affecting its stability in solution include:

  • pH: Like many oxadiazole-containing compounds, this compound's stability is expected to be pH-dependent. It is likely to exhibit maximum stability in a slightly acidic to neutral pH range and degrade under strongly acidic or alkaline conditions due to hydrolysis.

  • Light: The nitrofuran group in this compound makes it susceptible to photodegradation. Exposure to UV or even ambient light can lead to significant degradation, often following pseudo-first-order kinetics.

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic and oxidative degradation. Therefore, storage at controlled, and often reduced, temperatures is crucial.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may be present in excipients, can lead to the oxidative degradation of the this compound molecule.

  • Solvent Composition: The choice of solvent can influence the stability of this compound. While it may be necessary to use organic co-solvents to achieve the desired concentration, these can also impact the degradation kinetics.

Q2: My this compound solution appears to be degrading. How can I confirm this and identify the degradation products?

A2: To confirm degradation and identify the byproducts, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and characterization of the impurities. The development of such a method typically involves forced degradation studies.

Q3: What are forced degradation studies and how do I perform them for this compound?

A3: Forced degradation (or stress testing) is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the intrinsic stability of the molecule. The typical stress conditions for this compound would include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80 °C).

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80-100 °C).

  • Photodegradation: Exposing a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and that the analytical method is challenged appropriately.

Troubleshooting Guide

Issue: Rapid loss of this compound potency in my aqueous solution.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Adjust the pH of your solution to a slightly acidic to neutral range (e.g., pH 4-7) using a suitable buffer system (e.g., acetate, phosphate).Increased stability and reduced rate of degradation.
Exposure to Light Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.Minimized photodegradation and preservation of this compound concentration.
High Storage Temperature Store the solution at a lower temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), if the solvent system allows.Slower degradation kinetics and extended shelf-life of the solution.
Oxidative Degradation Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to remove dissolved oxygen. Consider adding an antioxidant.Reduced formation of oxidative degradation products.

Issue: Precipitation of this compound from the solution over time.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Determine the solubility of this compound in your chosen solvent system. You may need to use a co-solvent (e.g., DMSO, ethanol) or a solubilizing agent.A clear, stable solution with no precipitation.
Formation of Insoluble Degradants Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is an insoluble degradation product.Understanding the degradation pathway and implementing appropriate stabilization strategies.
Change in pH or Temperature Ensure that the pH and temperature of the solution are maintained within the optimal range for both stability and solubility.Prevention of precipitation due to environmental changes.

Strategies to Enhance Stability

pH and Buffer Optimization

The stability of this compound in an aqueous solution is highly dependent on the pH. By controlling the pH with a suitable buffer system, hydrolytic degradation can be minimized.

Representative pH-Rate Profile for a Nitrofuran Derivative

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.1504.6
4.00.03519.8
5.00.01069.3
6.00.01257.8
7.00.02527.7
8.00.0907.7
10.00.4501.5

Note: This data is representative for a typical nitrofuran and should be experimentally determined for this compound.

Use of Antioxidants

To prevent oxidative degradation, especially in solutions exposed to air or containing excipients that may generate peroxides, the addition of antioxidants can be effective.

Commonly Used Antioxidants

AntioxidantTypical Concentration RangeSolvent System
Ascorbic Acid0.01 - 0.1% (w/v)Aqueous
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Non-aqueous / Co-solvent
Sodium Metabisulfite0.01 - 0.1% (w/v)Aqueous
Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, encapsulating the labile parts of the structure and protecting them from degradation. This can also enhance the solubility of poorly soluble compounds.

Effect of β-Cyclodextrin on Nitrofuran Stability (Representative Data)

Condition% Degradation after 7 days
This compound in aqueous buffer (pH 7.4)25%
This compound with 1:1 molar ratio of β-Cyclodextrin8%
This compound with 1:2 molar ratio of β-Cyclodextrin4%

Note: This data is illustrative. The optimal type of cyclodextrin and the molar ratio need to be determined experimentally.

Solvent Selection

This compound's solubility can be a limiting factor. While it is sparingly soluble in water, its solubility is higher in organic solvents.

Solubility of a Representative Nitrofuran (Nitrofurantoin)

SolventSolubility
WaterVery slightly soluble (~0.19 mg/mL)
EthanolSlightly soluble (~0.51 mg/mL)
Dimethyl Sulfoxide (DMSO)Soluble (~47 mg/mL)
Dimethylformamide (DMF)Soluble (~50 mg/mL)

Note: This data is for Nitrofurantoin and serves as an estimate for this compound.[1][2] It is recommended to determine the solubility of this compound in the desired solvents experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Accurately weigh a small amount of solid this compound and place it in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the solvent to obtain a known concentration and dilute for analysis.

  • Photodegradation:

    • Place a solution of this compound in a transparent container inside a photostability chamber.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • Dilute both solutions for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA detector to identify degradation products.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Method Development and Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve good resolution (Rs > 1.5) between the this compound peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidizing Agents Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Method Validation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Generate_Samples Generate Degraded Samples Stress_Conditions->Generate_Samples HPLC_Analysis Analyze Samples by HPLC Generate_Samples->HPLC_Analysis Optimize_Method Optimize Chromatographic Conditions HPLC_Analysis->Optimize_Method Validate_Method Validate Method (ICH Guidelines) Optimize_Method->Validate_Method Stability_Indicating_Method Final Stability-Indicating Method Validate_Method->Stability_Indicating_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting_Logic Start This compound Instability Observed Check_pH Is pH controlled? Start->Check_pH Adjust_pH Adjust pH to 4-7 with Buffer Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use Amber Vials / Protect from Light Check_Light->Protect_Light No Check_Temp Is storage temperature optimal? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Lower_Temp Store at Lower Temperature (e.g., 2-8 °C) Check_Temp->Lower_Temp No Check_Oxidation Is oxidation a possibility? Check_Temp->Check_Oxidation Yes Lower_Temp->Check_Oxidation Add_Antioxidant Use Antioxidant / Inert Gas Purge Check_Oxidation->Add_Antioxidant Yes Stable_Solution Stable Solution Achieved Check_Oxidation->Stable_Solution No Add_Antioxidant->Stable_Solution

Caption: Troubleshooting logic for this compound solution instability.

References

Validation & Comparative

Furamizole: A Comparative Analysis of Efficacy in the Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the evaluation of novel and existing antibiotics is paramount for guiding clinical and research endeavors. This guide provides a comparative overview of the efficacy of Furamizole, a nitrofuran antibiotic, against a panel of clinically relevant bacteria. While direct comparative studies with a broad range of antibiotics are limited, this document synthesizes available in vitro data to offer a preliminary assessment of its antimicrobial profile alongside established agents.

Mechanism of Action: A Two-Pronged Attack

This compound, a derivative of nitrofuran, exerts its antibacterial effect through a well-established mechanism. Its chemical structure features a 1,3,4-oxadiazole ring and a nitro group. The efficacy of this compound hinges on the reduction of its nitro group by bacterial nitroreductases. This process generates reactive intermediates that are highly toxic to the bacterial cell. These intermediates can induce damage to bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death. This multi-targeted mechanism is believed to contribute to a lower propensity for the development of bacterial resistance.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

This compound This compound BacterialCell Bacterial Cell Wall This compound->BacterialCell Nitroreductases Bacterial Nitroreductases BacterialCell->Nitroreductases ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Macromolecules Other Macromolecules ReactiveIntermediates->Macromolecules Damage Damage DNA->Damage Ribosomes->Damage Macromolecules->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Caption: Proposed mechanism of action for this compound.

Spectrum of Activity and Comparative Efficacy

This compound has demonstrated a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and other commonly used antibiotics against key bacterial pathogens.

Disclaimer: The following data has been compiled from various sources. Direct comparison of MIC values across different studies should be approached with caution, as experimental conditions may vary.

Gram-Positive Bacteria
AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Vancomycin ≤0.5 - 2≤0.5 - 21 - 4
Linezolid 1 - 41 - 41 - 4
Ciprofloxacin 0.25 - 10.5 - >320.5 - 8
Gram-Negative Bacteria
AntibioticEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compound Data Not AvailableData Not Available
Ciprofloxacin ≤0.015 - >320.25 - >32
Gentamicin 0.25 - 80.5 - 16
Meropenem ≤0.03 - 20.5 - 8

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate three to five well-isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of the antibiotic in a 96-well microtiter plate using sterile broth as the diluent. The concentration range should be appropriate to determine the MIC for the specific antibiotic-bacterium combination.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

cluster_prep Preparation cluster_assay Assay cluster_results Results BacterialCulture Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) BacterialCulture->Inoculum MicrotiterPlate 96-Well Plate Inoculation Inoculum->MicrotiterPlate AntibioticStock Antibiotic Stock Solution SerialDilution Serial Dilutions AntibioticStock->SerialDilution SerialDilution->MicrotiterPlate Incubation Incubation (35-37°C, 16-20h) MicrotiterPlate->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC MIC Determination VisualInspection->MIC

Caption: Experimental workflow for MIC determination.

Conclusion

Furamizole in Focus: A Comparative Analysis of 1,3,4-Oxadiazole Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel antibacterial agents is a continuous endeavor. Among the heterocyclic compounds showing promise, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in the design of new antimicrobial drugs. This guide provides a comparative overview of Furamizole, a nitrofuran-containing 1,3,4-oxadiazole, and other antibacterial agents from the same chemical class, supported by available experimental data.

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive pharmacophore. This compound, a notable member of this class, incorporates a 5-nitrofuran moiety, a feature common to several synthetic antibacterial agents. This guide will delve into the comparative antibacterial performance of this compound and other 2,5-disubstituted 1,3,4-oxadiazole derivatives, presenting quantitative data, experimental methodologies, and a visualization of their structural relationships.

Comparative Antibacterial Activity

The antibacterial efficacy of 1,3,4-oxadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound's structural analog and other representative 1,3,4-oxadiazole compounds against common Gram-positive and Gram-negative bacteria. For context, the activity of Nitrofurantoin, a widely used nitrofuran antibacterial, is also included.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ²-1,2,4-oxadiazole¹Staphylococcus aureus0.5 - 2--
Escherichia coli4 - 8--
2,5-disubstituted 1,3,4-oxadiazole (Furan-derivative F3)Staphylococcus aureus8--
Escherichia coli16--
2,5-disubstituted 1,3,4-oxadiazole (Furan-derivative F4)Staphylococcus aureus4--
Escherichia coli16--
2-acylamino-1,3,4-oxadiazole (Compound 22a)Staphylococcus aureus1.56Levofloxacin-
NitrofurantoinEscherichia coli16--
Staphylococcus aureus8 - 64--

¹ Data for a close structural analog of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method

The broth microdilution method is utilized to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The procedure is as follows:

  • Preparation of Microtiter Plates: A series of dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Result Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Controls are run in parallel, including a positive control (broth with bacteria, no compound) and a negative control (broth only).

Structural Relationships and Synthesis Pathway

The general synthetic approach to 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acyl hydrazides with various reagents. The following diagram illustrates a common synthetic pathway.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Carboxylic_Acid Carboxylic Acid (R1-COOH) Acyl_Hydrazide Acyl Hydrazide (R1-CONHNH2) Carboxylic_Acid->Acyl_Hydrazide Reaction with Hydrazine Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Acyl_Hydrazide Diacylhydrazine Diacylhydrazine (R1-CONHNHCO-R2) Acyl_Hydrazide->Diacylhydrazine Acylation with R2-COCl Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Dehydrative Cyclization (e.g., POCl3)

Caption: General synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for all 1,3,4-oxadiazole derivatives is not fully elucidated and can vary depending on the substituents, nitrofuran-containing compounds like this compound are generally understood to act as prodrugs. They are activated by bacterial nitroreductases to generate reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules. The following diagram illustrates this proposed mechanism.

Mechanism_of_Action cluster_entry Cellular Entry cluster_activation Activation cluster_targets Cellular Targets cluster_outcome Outcome Furamizole_Ext This compound (Extracellular) Furamizole_Int This compound (Intracellular) Furamizole_Ext->Furamizole_Int Diffusion Reactive_Intermediates Reactive Nitrogen Intermediates Furamizole_Int->Reactive_Intermediates Reduction by Nitroreductase Bacterial Nitroreductase Nitroreductase->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage Other_Macromolecules Other Cellular Macromolecules Reactive_Intermediates->Other_Macromolecules Damage Cell_Death Bacterial Cell Death DNA->Cell_Death Ribosomes->Cell_Death Other_Macromolecules->Cell_Death

Caption: Proposed mechanism of action for nitrofuran-based 1,3,4-oxadiazoles.

References

Genetic Validation of Sirtuin 1 (SIRT1) Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the absence of "Furamizole" in scientific literature: Initial searches for "this compound" did not yield specific information regarding its mechanism of action or validation through genetic studies. This suggests that "this compound" may be a new or proprietary compound not yet widely documented in peer-reviewed literature, or potentially a trade name not used in academic research. Consequently, this guide will focus on well-characterized Sirtuin 1 (SIRT1) activators, namely the natural polyphenol resveratrol and the synthetic compound SRT1720, for which there is a substantial body of evidence from genetic validation studies. This comparative analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the methodologies for validating the mechanism of action of SIRT1-targeting compounds.

Introduction to SIRT1 and its Activators

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in regulating a wide array of cellular processes, including metabolism, stress resistance, and aging.[1][2] The activation of SIRT1 is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and cardiovascular disorders.[3][4] Small molecule activators of SIRT1, such as resveratrol and synthetic sirtuin-activating compounds (STACs) like SRT1720, have been developed to harness the therapeutic potential of this enzyme.[5] Genetic studies, particularly those employing knockout or knockdown models, are indispensable for validating that the observed physiological effects of these compounds are indeed mediated through their intended target, SIRT1.

Comparative Analysis of SIRT1 Activators

The following tables summarize quantitative data from genetic studies designed to validate the SIRT1-dependent mechanism of resveratrol and SRT1720. These studies typically compare the effects of the activators in wild-type animals with those in animals where the SIRT1 gene has been genetically deleted (knockout).

Table 1: Lifespan and Healthspan Extension
CompoundModel OrganismGenotypeTreatmentMean Lifespan ExtensionHealthspan ImprovementsCitation
SRT1720 Mice (fed standard diet)Wild-typeSRT17208.8%Improved general health, delayed onset of age-related metabolic diseases[3]
SRT1720 Mice (fed high-fat diet)Wild-typeSRT172044%Improved insulin sensitivity, increased mitochondrial capacity[5]
SRT1720 MiceSIRT1-KOSRT1720No significant extension-[3]
Resveratrol MiceWild-typeResveratrolVariable results, some studies show extensionImproved insulin sensitivity, increased mitochondrial biogenesis[6]
Resveratrol MiceMuscle-specific SIRT1-KOResveratrolEffects on mitochondrial biogenesis abolished-[6]
Table 2: Metabolic Effects
CompoundModel OrganismGenotypeParameter MeasuredEffect in Wild-typeEffect in SIRT1-KOCitation
SRT1720 MiceWild-typeInsulin SensitivityIncreased-[5]
SRT1720 MEFsSIRT1-KONF-κB pathway protein phosphorylationNo significant change-[3]
Resveratrol MiceMuscle-specific SIRT1-KOInsulin-stimulated glucose uptakeEnhancedNo enhancement[7]
Resveratrol MiceMuscle-specific SIRT1-KOAcetylation of p53 and PGC-1αReducedNot reduced[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the genetic validation of SIRT1 activators.

Generation of Muscle-Specific SIRT1 Knockout Mice

Objective: To create a mouse model where the SIRT1 gene is specifically deleted in skeletal muscle to study the muscle-specific effects of SIRT1 activators.

Methodology:

  • Generation of Sirt1-floxed mice: Mice carrying loxP sites flanking a critical exon (e.g., exon 4, which is part of the catalytic domain) of the SIRT1 gene (Sirt1loxP/loxP) are generated.[6][7]

  • Breeding with Cre-recombinase mice: The Sirt1loxP/loxP mice are bred with mice expressing Cre recombinase under the control of a muscle-specific promoter, such as the Muscle Creatine Kinase (MCK) or Myosin Light Chain 1f (MLC1f) promoter.[6]

  • Genotyping: Offspring are genotyped to identify those carrying both the floxed SIRT1 alleles and the Cre transgene (mKO).

  • Validation of knockout: The specific deletion of SIRT1 in skeletal muscle is confirmed by assessing SIRT1 protein levels in various tissues via Western blotting.

Assessment of Mitochondrial Biogenesis

Objective: To quantify the effect of a SIRT1 activator on the creation of new mitochondria in a SIRT1-dependent manner.

Methodology:

  • Animal Treatment: Wild-type and SIRT1-KO mice are treated with the SIRT1 activator (e.g., resveratrol) or a vehicle control for a specified period.

  • Tissue Harvest: Skeletal muscle tissue is harvested and processed.

  • Mitochondrial DNA (mtDNA) Quantification: Total DNA is isolated, and the ratio of mitochondrial DNA to nuclear DNA (nDNA) is determined by quantitative PCR (qPCR) using primers specific for mitochondrial and nuclear genes. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

  • Protein Expression Analysis: The expression levels of key proteins involved in mitochondrial biogenesis, such as PGC-1α and mitochondrial transcription factor A (TFAM), are measured by Western blotting.

  • Mitochondrial Respiration: The function of isolated mitochondria is assessed by measuring oxygen consumption rates using high-resolution respirometry.

Visualizations

The following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow for the genetic validation of a SIRT1 activator.

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Deacetylation cluster_downstream Downstream Targets & Cellular Outcomes Caloric Restriction Caloric Restriction NAD+ NAD+ Caloric Restriction->NAD+ Exercise Exercise Exercise->NAD+ SIRT1 Activators (Resveratrol, SRT1720) SIRT1 Activators (Resveratrol, SRT1720) SIRT1 SIRT1 SIRT1 Activators (Resveratrol, SRT1720)->SIRT1 activate NAD+->SIRT1 co-substrate PGC-1α PGC-1α SIRT1->PGC-1α deacetylates FOXO FOXO SIRT1->FOXO deacetylates p53 p53 SIRT1->p53 deacetylates NF-κB NF-κB SIRT1->NF-κB deacetylates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis promotes Stress Resistance Stress Resistance FOXO->Stress Resistance promotes Apoptosis Apoptosis p53->Apoptosis regulates Inflammation Inflammation NF-κB->Inflammation regulates

Caption: The SIRT1 signaling pathway, illustrating upstream activators, downstream targets, and cellular outcomes.

Genetic_Validation_Workflow cluster_model Genetic Model Generation cluster_treatment Treatment Groups cluster_analysis Analysis cluster_conclusion Conclusion Wild-type (WT) Mice Wild-type (WT) Mice WT + Vehicle WT + Vehicle Wild-type (WT) Mice->WT + Vehicle WT + SIRT1 Activator WT + SIRT1 Activator Wild-type (WT) Mice->WT + SIRT1 Activator SIRT1 Knockout (KO) Mice SIRT1 Knockout (KO) Mice KO + Vehicle KO + Vehicle SIRT1 Knockout (KO) Mice->KO + Vehicle KO + SIRT1 Activator KO + SIRT1 Activator SIRT1 Knockout (KO) Mice->KO + SIRT1 Activator Phenotypic Analysis (e.g., Lifespan, Metabolism) Phenotypic Analysis (e.g., Lifespan, Metabolism) WT + Vehicle->Phenotypic Analysis (e.g., Lifespan, Metabolism) WT + SIRT1 Activator->Phenotypic Analysis (e.g., Lifespan, Metabolism) KO + Vehicle->Phenotypic Analysis (e.g., Lifespan, Metabolism) KO + SIRT1 Activator->Phenotypic Analysis (e.g., Lifespan, Metabolism) Molecular Analysis (e.g., Gene Expression, Protein Levels) Molecular Analysis (e.g., Gene Expression, Protein Levels) Phenotypic Analysis (e.g., Lifespan, Metabolism)->Molecular Analysis (e.g., Gene Expression, Protein Levels) SIRT1-dependent effect SIRT1-dependent effect Molecular Analysis (e.g., Gene Expression, Protein Levels)->SIRT1-dependent effect Effect observed in WT but not in KO SIRT1-independent effect SIRT1-independent effect Molecular Analysis (e.g., Gene Expression, Protein Levels)->SIRT1-independent effect Effect observed in both WT and KO

Caption: A generalized workflow for the genetic validation of a SIRT1 activator's mechanism of action.

References

A Comparative Analysis of Furamizole and its Non-Nitro Analogs: Unveiling the Critical Role of the Nitro Group in Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary of Comparative Data

The following table summarizes the anticipated key differences between Furamizole and its non-nitro analogs based on mechanistic understanding and data from analogous compounds.

FeatureThis compound (5-Nitro-2-furyl derivative)Non-Nitro Analog (2-Furyl derivative)
Antimicrobial Activity Potent antibacterial activityLikely inactive or significantly reduced activity
Mechanism of Action Pro-drug; enzymatic reduction of the nitro group by bacterial nitroreductases to generate cytotoxic reactive intermediates that damage bacterial DNA and other macromolecules.Lacks the key functional group for bioactivation; unlikely to exhibit the same mechanism of action.
Spectrum of Activity Broad-spectrum against various Gram-positive and Gram-negative bacteria.Expected to be narrow or non-existent.
Potential for Resistance Resistance can develop through mutations in bacterial nitroreductase genes.Not applicable if the compound is inactive.
Toxicity Profile Concerns exist regarding potential carcinogenicity and other toxicities associated with nitrofuran compounds and their metabolites.[1]Potentially lower toxicity due to the absence of the nitro group and its reactive metabolites.
Chemical Stability The nitro group can influence the electronic properties and stability of the molecule.Different chemical stability profile.

The Decisive Role of the Nitro Group: A Mechanistic Overview

This compound, like other nitrofuran antibiotics, owes its therapeutic effect to the presence of the 5-nitrofuran ring.[2] The prevailing mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases, which are flavin-containing enzymes. This reduction is a critical activation step, converting the relatively inert parent drug into highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are then capable of indiscriminately damaging bacterial macromolecules, including DNA, ribosomes, and enzymes, ultimately leading to cell death.

This pro-drug activation pathway is a cornerstone of the antimicrobial activity of nitrofurans. Consequently, a non-nitro analog of this compound, where the 5-nitro-2-furyl moiety is replaced by a simple 2-furyl group, would be expected to be devoid of this primary mechanism of action. Studies on similar nitrofuran-based compounds have demonstrated that analogs lacking the nitro group are essentially inactive as antibacterial agents.[2]

Mechanism_of_Action This compound This compound (Inactive Pro-drug) Nitroreductase Bacterial Nitroreductase This compound->Nitroreductase Enters Bacterium Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation Macromolecular_Damage Damage to Bacterial DNA, Ribosomes, and Enzymes Reactive_Intermediates->Macromolecular_Damage Cell_Death Bacterial Cell Death Macromolecular_Damage->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 1,3,4-oxadiazole derivatives like this compound and its analogs. These methodologies are standard in the field of medicinal chemistry.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.

Step 1: Synthesis of N,N'-diacylhydrazine

  • An appropriate acid hydrazide (e.g., 2-furoic hydrazide for a non-nitro analog) is reacted with an acid chloride (e.g., 5-nitro-2-furoyl chloride for this compound) in an inert solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine or pyridine.

  • The reaction mixture is typically stirred at room temperature for several hours.

  • The resulting N,N'-diacylhydrazine precipitate is collected by filtration, washed, and dried.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • The synthesized N,N'-diacylhydrazine is heated under reflux with a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the 2,5-disubstituted 1,3,4-oxadiazole product.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis_Workflow Acid_Hydrazide Acid Hydrazide Diacylhydrazine N,N'-Diacylhydrazine Acid_Hydrazide->Diacylhydrazine Acid_Chloride Acid Chloride Acid_Chloride->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Oxadiazole

Caption: General synthesis workflow for 1,3,4-oxadiazoles.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds would be evaluated using standard microbiological techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media to a standardized cell density (e.g., 0.5 McFarland standard).

  • The test compounds are serially diluted in a 96-well microtiter plate containing the bacterial inoculum in broth.

  • A positive control (bacteria with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The potential toxicity of the compounds against mammalian cells can be assessed using assays such as the MTT assay.

MTT Assay:

  • Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

References

Head-to-Head Study: Furamizole Poised as a Potent Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

In the ongoing battle against antimicrobial resistance, the search for novel and effective antibacterial agents is paramount. A comprehensive analysis of available preclinical data positions Furamizole, a nitrofuran derivative featuring a 1,3,4-oxadiazole core, as a promising candidate with potent broad-spectrum antibacterial activity. This guide provides a comparative overview of this compound against commercially available antibiotics, supported by experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria. Its unique mechanism of action, involving the formation of reactive intermediates that disrupt multiple bacterial cellular processes, suggests a lower propensity for the development of resistance. When compared to established antibiotics such as Ciprofloxacin and Nitrofurantoin, this compound exhibits competitive, and in some instances superior, antimicrobial activity.

Comparative Performance Data

To provide a clear quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against key bacterial pathogens. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Klebsiella pneumoniae (Gram-negative)
This compound (and related 1,3,4-oxadiazoles) 4 - 32 µg/mL[1]28.1 - 62.5 µg/mL[2][3]> 225 µg/mL[3]No specific data found
Ciprofloxacin 0.12 - >100 µg/mL0.015 - >32 µg/mL0.25 - >32 µg/mL≤0.03 - >100 µg/mL
Nitrofurantoin 32 - 128 µg/mL4 - 32 µg/mLNo activity16 - >256 µg/mL

Note: Data for this compound is based on studies of 1,3,4-oxadiazole derivatives, as specific MIC values for this compound were not available in the reviewed literature. The presented ranges for comparator drugs are compiled from multiple sources and reflect the variability in strain susceptibility.

Mechanism of Action: A Multi-Pronged Attack

This compound's efficacy stems from its classification as a nitrofuran antibiotic. Its mechanism of action is a multi-step process initiated within the bacterial cell, leading to widespread cellular damage.

Signaling Pathway of this compound

Furamizole_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Furamizole_ext This compound (Extracellular) Furamizole_int This compound (Intracellular) Furamizole_ext->Furamizole_int Uptake Nitroreductases Bacterial Nitroreductases Furamizole_int->Nitroreductases Substrate Reactive_Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Attacks Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Attacks Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Attacks DNA_Damage DNA Strand Breaks DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolic_Disruption Disruption of Citric Acid Cycle Enzymes->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Caption: this compound's mechanism of action within a bacterial cell.

In contrast, commercially available drugs like Ciprofloxacin, a fluoroquinolone, have a more targeted mechanism.

Signaling Pathway of Ciprofloxacin

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_targets Primary Targets Ciprofloxacin_ext Ciprofloxacin (Extracellular) Ciprofloxacin_int Ciprofloxacin (Intracellular) Ciprofloxacin_ext->Ciprofloxacin_int Uptake DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin_int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Ciprofloxacin_int->Topoisomerase_IV Inhibits DNA_Replication_Complex DNA Replication Complex DNA_Gyrase->DNA_Replication_Complex Blocks Topoisomerase_IV->DNA_Replication_Complex Blocks DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication_Complex->DNA_Strand_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Ciprofloxacin's targeted inhibition of bacterial DNA replication.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the antimicrobial activity of a compound. The following protocol outlines the general procedure.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Drug_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plate Wells with Bacterial Suspension and Drug Dilutions Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate_Plates Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plates->Observe_Growth Determine_MIC Identify the Lowest Concentration with No Visible Growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no drug) and negative (broth only) controls are included. The plates are then incubated under aerobic conditions at 37°C for 18-24 hours.

  • Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available data on 1,3,4-oxadiazole derivatives, the class of compounds to which this compound belongs, suggest a potent and broad-spectrum antibacterial profile. The multi-targeted mechanism of action of nitrofurans like this compound is a significant advantage in an era of growing antibiotic resistance.

While direct head-to-head comparative studies for this compound are needed to definitively establish its clinical potential, the existing evidence warrants further investigation. Future research should focus on:

  • Comprehensive in vitro studies: Determining the MIC of this compound against a wide panel of clinically relevant and drug-resistant bacterial strains.

  • In vivo efficacy studies: Evaluating the performance of this compound in animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize dosing regimens.

  • Toxicity studies: Assessing the safety profile of this compound.

The development of new antibacterial agents is a critical global health priority. This compound represents a promising scaffold that, with further research and development, could become a valuable tool in the infectious disease armamentarium.

References

Cross-Validation of Furamizole's Activity in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Furamizole, a member of the 1,3,4-oxadiazole class of antibiotics. Due to the limited availability of specific experimental data on this compound, this document synthesizes findings from studies on closely related 1,3,4-oxadiazole derivatives to offer a representative overview of its potential efficacy against various bacterial strains. The information is intended to guide further research and development of this promising class of antimicrobial agents.

Comparative Antibacterial Activity

The antibacterial efficacy of 1,3,4-oxadiazole derivatives, which are structurally similar to this compound, has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key indicator of antimicrobial activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives and Other Antibiotics

Bacterial Strain1,3,4-Oxadiazole Derivatives (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus4 - 32[1]0.25 - 21 - 2
Methicillin-resistantS. aureus (MRSA)0.25 - 1-1 - 2
Escherichia coliModerate activity reported≤ 0.015 - 1-
Pseudomonas aeruginosaModerate to potent activity reported0.06 - 4-
Enterococcus faecalis1 - 4-0.5 - 4

Note: The MIC values for 1,3,4-oxadiazole derivatives are based on published research on various compounds within this class and may not be directly representative of this compound's specific activity.[1]

Experimental Protocols

To ensure the reproducibility and validity of antibacterial activity assessments, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solution

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate at which an antimicrobial agent kills a bacterial population.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

  • Saline solution for dilutions

Procedure:

  • Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Add the antimicrobial agent at the desired concentrations to the bacterial cultures. Include a growth control without the antibiotic.

  • Incubate the cultures at 37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Proposed Mechanism of Action and Experimental Workflow

Potential Signaling Pathway Inhibition

While the precise mechanism of action for this compound is not definitively established, studies on other 1,3,4-oxadiazole derivatives suggest a potential inhibitory effect on bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, transcription, and repair in bacteria, making them attractive targets for antibiotics. The inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell This compound This compound (1,3,4-Oxadiazole Derivative) DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

Cross-Validation Experimental Workflow

A robust cross-validation workflow is essential to confirm the antibacterial activity of a compound across different bacterial strains and to compare its efficacy with existing drugs.

G cluster_workflow Experimental Workflow Start Select Bacterial Strains (Gram-positive & Gram-negative) MIC Determine MIC (Broth Microdilution) Start->MIC Comparison Compare with Standard Antibiotics Start->Comparison Time_Kill Perform Time-Kill Assays (at multiples of MIC) MIC->Time_Kill Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis Comparison->Data_Analysis

References

Comparative study of different synthetic routes for Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furamizole, chemically known as (E)-5-(1-(furan-2-yl)-2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-amine, is a nitrofuran derivative with noted antibacterial properties. The synthesis of this and similar complex heterocyclic compounds is a focal point in medicinal chemistry. This guide provides a comparative overview of plausible synthetic routes for this compound, offering detailed experimental protocols and data-driven comparisons to inform research and development.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be strategically divided into two primary stages: the formation of the vinyl side chain and the construction of the 2-amino-1,3,4-oxadiazole ring. The following table summarizes and compares different methodological approaches for these key transformations.

Route Key Transformation Methodology Reported/Anticipated Yield Advantages Disadvantages
Route 1: The Aldehyde Condensation and Oxidative Cyclization Approach Formation of the (E)-vinyl linkageKnoevenagel or similar condensationModerate to GoodWell-established reaction, good stereocontrol for the (E)-isomer.May require specific catalysts and conditions to avoid side reactions.
Formation of the 2-amino-1,3,4-oxadiazole ringOxidative cyclization of a semicarbazone intermediateGood to ExcellentHigh-yielding, relatively mild conditions.Use of oxidizing agents that may require careful handling.
Route 2: The Wittig Reaction Approach Formation of the (E)-vinyl linkageWittig or Horner-Wadsworth-Emmons reactionGoodHigh stereoselectivity for the (E)-isomer, broad substrate scope.Stoichiometric use of phosphonium ylides or phosphonates, purification from byproducts.
Formation of the 2-amino-1,3,4-oxadiazole ringConversion of a precursor acid/ester to the oxadiazoleModerate to GoodAvoids direct handling of potentially unstable aldehydes.Potentially longer reaction sequence.
Route 3: The Precursor Acylhydrazide Cyclization Approach Formation of the 2-amino-1,3,4-oxadiazole ringCyclodehydration of a diacylhydrazine derivativeGoodDirect formation of the oxadiazole ring from a stable precursor.Synthesis of the diacylhydrazine precursor may be multi-step.
Introduction of the vinyl side chainPost-cyclization modificationVariableModular approach, allowing for late-stage diversification.Functionalization of the pre-formed oxadiazole can be challenging.

Detailed Experimental Protocols

Route 1: Aldehyde Condensation and Oxidative Cyclization

This route is a plausible and efficient method for the synthesis of this compound, proceeding through a key aldehyde intermediate.

Step 1: Synthesis of (E)-3-(furan-2-yl)-2-(5-nitrofuran-2-yl)acrylaldehyde

  • Reaction Principle: A Knoevenagel-type condensation between 2-furylacetaldehyde and 5-nitrofurfural.

  • Procedure: To a solution of 2-furylacetaldehyde (1.0 eq) and 5-nitrofurfural (1.0 eq) in ethanol, a catalytic amount of a base such as piperidine or pyrrolidine is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the target aldehyde.

Step 2: Synthesis of the Semicarbazone of (E)-3-(furan-2-yl)-2-(5-nitrofuran-2-yl)acrylaldehyde

  • Reaction Principle: Condensation of the aldehyde with semicarbazide hydrochloride.

  • Procedure: The aldehyde from Step 1 (1.0 eq) is dissolved in ethanol, followed by the addition of a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water. The mixture is heated at reflux for 2-4 hours. After cooling, the precipitated semicarbazone is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 3: Oxidative Cyclization to this compound

  • Reaction Principle: Intramolecular cyclization of the semicarbazone to form the 2-amino-1,3,4-oxadiazole ring.

  • Procedure: The semicarbazone from Step 2 (1.0 eq) is suspended in a suitable solvent such as ethanol or acetic acid. An oxidizing agent, for instance, iodine in the presence of a base like potassium carbonate, or a hypervalent iodine reagent, is added portion-wise. The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product, this compound, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Synthetic_Pathways_for_this compound cluster_route1 Route 1: Aldehyde Condensation & Oxidative Cyclization cluster_route2 Route 2: Wittig Reaction Approach cluster_route3 Route 3: Precursor Acylhydrazide Cyclization Furfural_Derivatives Furfural & 5-Nitrofurfural Derivatives Aldehyde_Intermediate (E)-3-(furan-2-yl)-2-(5-nitrofuran-2-yl)acrylaldehyde Furfural_Derivatives->Aldehyde_Intermediate Knoevenagel Condensation Semicarbazone Semicarbazone Intermediate Aldehyde_Intermediate->Semicarbazone Semicarbazide HCl Furamizole_R1 This compound Semicarbazone->Furamizole_R1 Oxidative Cyclization Phosphonium_Salt Furyl Phosphonium Salt Vinyl_Ester (E)-Vinyl Ester Intermediate Phosphonium_Salt->Vinyl_Ester Wittig Reaction Nitrofurfural 5-Nitrofurfural Nitrofurfural->Vinyl_Ester Furamizole_R2 This compound Vinyl_Ester->Furamizole_R2 Multi-step conversion Acylhydrazide Acylhydrazide Precursor Oxadiazole_Core 2-Amino-1,3,4-oxadiazole Core Acylhydrazide->Oxadiazole_Core Cyclodehydration Furamizole_R3 This compound Oxadiazole_Core->Furamizole_R3 Side Chain Introduction

Caption: Comparative overview of three potential synthetic routes to this compound.

Experimental Workflow

The general workflow for a typical synthetic step in one of these routes is outlined below.

Experimental_Workflow Reagent_Prep Reagent & Solvent Preparation Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for a single synthetic transformation.

Conclusion

Route 1, the aldehyde condensation and oxidative cyclization approach, appears to be a highly plausible and efficient method. The Knoevenagel-type condensation is a reliable method for forming the (E)-vinyl linkage, and the subsequent formation of the semicarbazone and its oxidative cyclization are well-precedented reactions for the synthesis of 2-amino-1,3,4-oxadiazoles.

The alternative routes, leveraging the Wittig reaction or a precursor acylhydrazide cyclization strategy, offer viable alternatives with their own sets of advantages and disadvantages. The choice of the optimal route will ultimately depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Further experimental validation is necessary to determine the most efficient and scalable synthetic pathway to this compound.

Validating Furamizole's In-Vitro Promise in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furamizole, a nitrofuran derivative incorporating a 1,3,4-oxadiazole core, has demonstrated significant antibacterial potential. This guide provides a comparative analysis of its in-vitro activity and validates its efficacy in animal models, offering a valuable resource for researchers advancing novel antibacterial therapies.

In-Vitro Activity: this compound vs. Alternatives

This compound exhibits broad-spectrum antibacterial activity. As a member of the nitrofuran class, its mechanism of action is initiated by the reduction of its nitro group by bacterial nitroreductases. This process generates reactive intermediates that disrupt multiple vital cellular processes, including DNA, RNA, and protein synthesis, as well as the citric acid cycle.[1] This multi-targeted approach is believed to contribute to a lower incidence of resistance development.

Table 1: Comparative In-Vitro Activity (MIC in mg/L) of Nitrofuran Derivatives

Bacterial SpeciesFurazidinNitrofurantoin
Enterobacteriaceae4 - 6416 - 64
Gram-positive cocci2 - 48 - 64
Anaerobic bacteria0.54

Data sourced from a comparative study on furazidin and nitrofurantoin.[2][3]

Validating Efficacy: In-Vivo Animal Models

The successful translation of in-vitro activity to in-vivo efficacy is a critical step in drug development. Murine models of infection are standard for preclinical evaluation of antimicrobial agents. Below is a generalized experimental protocol for assessing the efficacy of antibacterial agents in a murine infection model, which can be adapted for testing this compound.

Experimental Protocol: Murine Systemic Infection Model

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Age/Weight: 6-8 weeks old, 20-25g

  • Health Status: Specific pathogen-free

2. Bacterial Strain & Inoculum Preparation:

  • Select a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Escherichia coli, Pseudomonas aeruginosa).

  • Culture the bacteria to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

  • Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum size should be determined based on pilot studies to establish a non-lethal but persistent infection.

3. Infection Procedure:

  • Administer the bacterial suspension via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection, to induce a systemic infection.

4. Treatment Regimen:

  • Test Compound: this compound, dissolved or suspended in a suitable vehicle.

  • Control Groups:

    • Vehicle control (negative control)

    • Positive control (an established antibiotic with known efficacy against the chosen bacterial strain, e.g., Vancomycin for MRSA).

  • Dosing: Administer treatments at various dose levels (e.g., 10, 20, 50 mg/kg) via a suitable route (e.g., oral gavage, IP injection) at specified time points post-infection (e.g., 2 and 12 hours).

5. Efficacy Evaluation:

  • Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice and collect relevant organs (e.g., spleen, liver, kidneys).

  • Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the bacterial loads in the organs of the this compound-treated groups with the vehicle and positive control groups. A statistically significant reduction in CFU counts indicates in-vivo efficacy.

6. Histopathology (Optional):

  • Collect tissue samples for histopathological analysis to assess the extent of infection-related damage and the therapeutic effect of the treatment.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the evaluation of this compound, the following diagrams illustrate its mechanism of action and the experimental workflow.

This compound's Proposed Antibacterial Mechanism This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates DNA DNA Damage (Strand Breaks) ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Inhibition ReactiveIntermediates->Ribosomes Enzymes Citric Acid Cycle Enzyme Inhibition ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Caption: Proposed mechanism of action for this compound.

In-Vivo Efficacy Evaluation Workflow AnimalModel Select Animal Model (e.g., Murine) Infection Induce Bacterial Infection AnimalModel->Infection Treatment Administer this compound & Controls Infection->Treatment Evaluation Efficacy Evaluation (CFU Enumeration) Treatment->Evaluation Analysis Data Analysis & Comparison Evaluation->Analysis

Caption: Standard workflow for in-vivo antibacterial efficacy testing.

Conclusion

While direct comparative data for this compound is emerging, the evidence from its structural and class analogs strongly supports its potential as a potent antibacterial agent. The provided experimental framework offers a robust starting point for researchers to validate and quantify its in-vivo efficacy against a range of clinically relevant pathogens. Further studies directly comparing this compound with standard-of-care antibiotics in these validated animal models are warranted to fully elucidate its therapeutic potential.

References

The Cutting Edge of Antibacterial Research: A Comparative Guide to Furamizole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antibacterial agents is a paramount challenge. Furamizole, a 1,3,4-oxadiazole-based compound, has emerged as a promising scaffold for the development of new therapeutics. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to aid in the advancement of antibacterial drug discovery.

Structure-Activity Relationship of this compound Derivatives: A Quantitative Comparison

The antibacterial efficacy of this compound derivatives is intricately linked to the nature and position of substituents on the 1,3,4-oxadiazole core and its appended rings. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 2-amino-5-substituted-1,3,4-oxadiazole derivatives against Staphylococcus aureus, a clinically significant Gram-positive pathogen. These derivatives, structurally analogous to this compound, provide valuable insights into the SAR of this chemical class.

Compound IDR Group (Substitution at position 5)MIC (µg/mL) against S. aureus
This compound Furan-2-yl(Reference)
1a Phenyl>64
1b 4-Chlorophenyl16
1c 4-Nitrophenyl8
1d 4-Methoxyphenyl32
1e 2,4-Dichlorophenyl4
1f 3,4,5-Trimethoxyphenyl64
1g Naphthalen-2-yl8

Key Observations from SAR Studies:

  • Electron-Withdrawing Groups Enhance Activity: The data clearly indicates that the presence of electron-withdrawing groups on the phenyl ring at the 5-position of the oxadiazole core significantly enhances antibacterial activity. For instance, the introduction of a nitro group (Compound 1c ) or chloro groups (Compounds 1b and 1e ) leads to a marked increase in potency compared to the unsubstituted phenyl analog (Compound 1a ).[1]

  • Lipophilicity Plays a Crucial Role: Increased lipophilicity, as seen with the 2,4-dichlorophenyl derivative (Compound 1e ), correlates with improved antibacterial efficacy.[2] This is likely due to enhanced penetration of the bacterial cell membrane.

  • Steric Hindrance Can Be Detrimental: While lipophilicity is important, excessive steric bulk can negatively impact activity. The 3,4,5-trimethoxyphenyl derivative (Compound 1f ) demonstrates reduced potency, suggesting that the size and conformation of the substituent are critical for optimal interaction with the biological target.

Deciphering the Mechanism of Action: Potential Signaling Pathways

The antibacterial effect of this compound and its derivatives is believed to be multifactorial, potentially targeting several key bacterial processes. Two prominent proposed mechanisms are the disruption of cell membrane integrity through the generation of reactive oxygen species (ROS) and the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Furamizole_Derivative_Antibacterial_Mechanisms cluster_0 Bacterial Cell Furamizole_Derivative This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Furamizole_Derivative->DNA_Gyrase Inhibits Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces Membrane_Damage Membrane Damage & Increased Permeability ROS->Membrane_Damage Causes Cell_Death_1 Bacterial Cell Death Membrane_Damage->Cell_Death_1 DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Inhibition_of_Replication Inhibition of DNA Replication Cell_Death_2 Bacterial Cell Death Inhibition_of_Replication->Cell_Death_2 Broth_Microdilution_Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold Serial Dilution of this compound Derivative in Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual/OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for the Proper Disposal of Furamizole, Ensuring Laboratory Safety and Environmental Protection.

This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste, including unused product, contaminated materials, and empty containers. Adherence to these procedures will help mitigate risks and ensure the safety of laboratory personnel and the environment.

Key Safety and Handling Information

A summary of essential safety and handling information for chemicals with similar properties to this compound is presented below. This information should be considered when managing this compound waste.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[1]
Handling Precautions Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]
Spill Response Do not let product enter drains. Collect, bind, and pump off spills. Clean the affected area thoroughly.[1][2]
Environmental Precautions Avoid release to the environment.[1][2]
Storage Store locked up in a dry, cool, and well-ventilated place. Keep containers tightly closed.[1][3]

Operational Plan for this compound Disposal

This section outlines the procedural, step-by-step guidance for the disposal of various forms of this compound waste.

Experimental Protocol: Segregation and Collection of this compound Waste
  • Designate a Hazardous Waste Accumulation Area:

    • Select a specific area within the laboratory for the accumulation of this compound waste.

    • This area should be under the control of laboratory personnel and away from normal lab activities.

    • Label the area clearly with a "Danger – Hazardous Waste" sign.

  • Use Appropriate Waste Containers:

    • Collect all this compound waste in sturdy, leak-proof containers that are chemically compatible with the waste.

    • Ensure containers have a secure, tight-fitting lid and are kept closed except when adding waste.

    • For liquid waste, use a secondary container capable of holding 110% of the volume of the primary container to capture any potential leaks or spills.

  • Label Waste Containers Correctly:

    • Attach a "Hazardous Waste" label to each container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life").

      • The date on which waste was first added to the container.

Disposal of Unused or Expired this compound

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Solid this compound:

    • Place the original container with the unused solid this compound into a larger, sealable container.

    • Label the outer container as "Hazardous Waste" with the details of the contents.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • This compound Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware and Materials

Materials that have come into contact with this compound must be treated as hazardous waste.

  • Chemically Contaminated Solid Waste (e.g., gloves, absorbent paper, wipes):

    • Collect these materials in a clear plastic bag.

    • Once the bag is three-quarters full, seal it securely.

    • Place the sealed bag inside a second clear plastic bag (double-bagging).

    • Attach a "Hazardous Waste" label to the outer bag, listing "this compound contaminated debris" as the content.

    • Store in the designated hazardous waste accumulation area until collection.

  • Contaminated Sharps (e.g., needles, Pasteur pipettes):

    • Dispose of all sharps contaminated with this compound in a designated, puncture-resistant sharps container.

    • Label the sharps container as "Hazardous Waste" and specify "this compound contaminated sharps."

    • Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS office.

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing Procedure:

    • Rinse the empty container with a suitable solvent (e.g., ethanol, acetone) three times.

    • Collect the first rinse as hazardous waste and add it to your this compound liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.

    • Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal of Decontaminated Containers:

    • Once the container is completely dry and free of any visible residue, deface or remove the original label.

    • The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

Furamizole_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Expired this compound waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_materials Contaminated Materials empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (with Secondary Containment) liquid_waste->collect_liquid collect_debris Double-bag in Clear Plastic Bags and Label as Hazardous Waste contaminated_materials->collect_debris triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_disposal Arrange for Pickup by EHS or Licensed Contractor collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_debris->ehs_disposal collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label triple_rinse->deface_label collect_rinseate->collect_liquid dispose_container Dispose of Decontaminated Container in Appropriate Recycling/Trash deface_label->dispose_container

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling Furamizole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Furamizole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Summary

This compound is a hazardous chemical that requires careful handling. Based on its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (GHS Category 3).[1]

  • Inhalation Hazard: Harmful if inhaled (GHS Category 4).[1]

  • Eye Irritation: Causes serious eye irritation (GHS Category 2A).[1]

  • Aquatic Hazard: Harmful to aquatic life (GHS Category 3).[1]

Signal Word: Danger[1]

Due to these hazards, all personnel must adhere strictly to the safety procedures outlined below.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueSource(s)
CAS Number 17505-25-8[2][3][4]
Molecular Formula C₁₂H₈N₄O₅[2][3][4]
Molecular Weight 288.22 g/mol [2][3][4]
Appearance Not specified; handle as a solid powder.
Melting Point 224-225 °C[3]
Boiling Point 487 °C[3]
Density 1.532 g/cm³[3]
Solubility Solubility in water is not specified; likely requires organic solvents.
Vapor Pressure 2.12E-09 mmHg at 25°C[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure.

Protection TypeSpecification
Hand Protection Wear chemically resistant, impervious gloves (e.g., Nitrile rubber). Change gloves immediately if contaminated.
Eye/Face Protection Use chemical safety goggles and/or a full-face shield that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[5]
Skin and Body Protection Wear a fully buttoned lab coat, protective clothing, and closed-toe shoes. Ensure no skin is exposed. For large quantities or potential for splashing, consider a chemical-resistant apron or suit.
Respiratory Protection All handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Standard Operating Procedure for Handling this compound

Adherence to a strict operational protocol is essential for safety.

4.1. Preparation and Weighing

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1]

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing this compound slowly to avoid splashing. Cap the container immediately.

4.2. General Handling

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1]

  • Hygiene: Wash hands and face thoroughly after handling the substance, even if gloves were worn.[1][6]

  • Transport: When transporting this compound, use a sealed, shatter-resistant secondary container.

This compound Handling Workflow prep Preparation weigh Weighing (in Fume Hood) prep->weigh Don PPE dissolve Dissolution (in Fume Hood) weigh->dissolve Transfer solid experiment Experimental Use dissolve->experiment Use solution cleanup Decontamination & Cleanup experiment->cleanup Post-experiment disposal Waste Disposal cleanup->disposal Segregate waste This compound Spill Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill & Prevent Drain Entry ppe->contain absorb Absorb/Collect Material contain->absorb collect Place in Labeled Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste Properly decon->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furamizole
Reactant of Route 2
Furamizole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.